molecular formula C6H12N2O3 B009409 2-Acetamido-3-aminobutanoic acid CAS No. 103994-49-6

2-Acetamido-3-aminobutanoic acid

Katalognummer: B009409
CAS-Nummer: 103994-49-6
Molekulargewicht: 160.17 g/mol
InChI-Schlüssel: BOSRVOUMJXSLLP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Acetamido-3-aminobutanoic acid is a chiral, functionalized amino acid derivative of significant interest in medicinal chemistry and drug discovery. This compound features a diamino acid backbone, a structural motif found in several classes of bioactive molecules and established anticonvulsant agents . Its structure, containing both acetamido and amino functional groups on adjacent carbon atoms, makes it a valuable scaffold for the design and synthesis of novel compounds. Researchers can utilize this chemical as a key intermediate to explore structure-activity relationships (SAR), particularly in the development of new neuroactive agents. The mechanism of action for potential drug candidates derived from this scaffold may involve modulation of neuronal excitability. While specific data on this exact molecule is limited, structurally similar compounds are known to act through distinct mechanisms on voltage-gated sodium channels. Some analogs, like the antiepileptic drug lacosamide, selectively enhance slow inactivation of sodium channels without affecting fast inactivation . Other related α-aminoamide structures have been shown to inhibit fast sodium currents . This compound is provided For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Eigenschaften

CAS-Nummer

103994-49-6

Molekularformel

C6H12N2O3

Molekulargewicht

160.17 g/mol

IUPAC-Name

2-acetamido-3-aminobutanoic acid

InChI

InChI=1S/C6H12N2O3/c1-3(7)5(6(10)11)8-4(2)9/h3,5H,7H2,1-2H3,(H,8,9)(H,10,11)

InChI-Schlüssel

BOSRVOUMJXSLLP-UHFFFAOYSA-N

SMILES

CC(C(C(=O)O)NC(=O)C)N

Kanonische SMILES

CC(C(C(=O)O)NC(=O)C)N

Synonyme

Butanoic acid, 2-(acetylamino)-3-amino-

Herkunft des Produkts

United States

Foundational & Exploratory

Physicochemical Characterization and Synthetic Utility of 2-Acetamido-3-aminobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper Audience: Medicinal Chemists, Peptide Scientists, and Process Development Researchers

Executive Summary

2-Acetamido-3-aminobutanoic acid (also referred to as


-acetyl-2,3-diaminobutyric acid or Ac-DABA) is a non-proteinogenic amino acid derivative with the molecular formula C

H

N

O

and a molecular weight of 160.17 g/mol . Structurally, it consists of a butanoic acid backbone characterized by two vicinal nitrogenous substituents: an acetamido group at the

-position (C2) and a primary amino group at the

-position (C3).

This compound represents a critical "scaffold intermediate" in peptidomimetic drug design. Its vicinal diamine motif allows for unique metal chelation properties and the ability to constrain peptide backbones into specific secondary structures (e.g.,


-turns), making it highly relevant for the development of protease inhibitors and antimicrobial peptides.

Chemical Identity & Physicochemical Core[1][2][3]

Molecular Specifications

The following data establishes the baseline identity of the target molecule.

PropertyValueNotes
IUPAC Name 2-Acetamido-3-aminobutanoic acid
Common Aliases

-Acetyl-2,3-diaminobutyric acid; Ac-Dab-OH
"Dab" denotes 2,3-diaminobutyric acid
Molecular Formula C

H

N

O

Validated by elemental count
Molecular Weight 160.17 g/mol Monoisotopic Mass: 160.08
Chiral Centers 2 (C2 and C3)4 possible stereoisomers (2S,3S; 2R,3R; 2S,3R; 2R,3S)
Solubility High in H

O, DMSO; Low in Et

O
Zwitterionic character at neutral pH
pKa (Predicted)

-COOH: ~2.1;

-NH

: ~9.5
The

-NHAc is non-basic
Stereochemical Complexity

The biological activity of 2-acetamido-3-aminobutanoic acid is strictly governed by its stereochemistry. The parent compound, 2,3-diaminobutyric acid (DABA), exists as erythro and threo forms.

  • (2S, 3S)-Isomer: Analogous to L-Threonine; often the desired target for mimicking natural peptide backbones.

  • (2S, 3R)-Isomer: Analogous to L-Allothreonine.

Synthetic Methodology: The "Threonine Route"

Synthesis of 2-acetamido-3-aminobutanoic acid requires differentiating the two nitrogen atoms. Direct acetylation of 2,3-diaminobutyric acid is problematic due to poor regioselectivity. The most robust protocol utilizes L-Threonine as a chiral template, converting the hydroxyl group to an amine with inversion of configuration (Mitsunobu or Sulfonate displacement), followed by selective deprotection.

Protocol Design (Step-by-Step)

Pre-requisite: Start with


-Acetyl-L-Threonine Methyl Ester to fix the 

-nitrogen configuration.
  • Substrate Activation: React

    
    -Acetyl-L-Threonine Methyl Ester with Methanesulfonyl chloride (MsCl) in Pyridine/DCM at 0°C. This converts the 
    
    
    
    -hydroxyl into a good leaving group (
    
    
    -Mesylate).
    • Mechanism:[1][2][3][4] Activation of the secondary alcohol.

  • Nucleophilic Displacement (Azidation): Treat the mesylate with Sodium Azide (NaN

    
    ) in DMF at 60°C.
    
    • Stereochemistry: This proceeds via S

      
      2 mechanism, causing inversion of configuration  at C3. (e.g., (2S, 3R)-Threonine derivative 
      
      
      
      (2S, 3S)-Azide).
  • Reduction (Staudinger or Hydrogenation): Reduce the

    
    -azide to a primary amine using H
    
    
    
    /Pd-C or Triphenylphosphine (Staudinger reduction).
    • Result: Formation of the 2-acetamido-3-aminobutanoate ester.

  • Hydrolysis: Mild saponification (LiOH in THF/H

    
    O) removes the methyl ester without hydrolyzing the 
    
    
    
    -acetyl group.
    • Final Product: 2-Acetamido-3-aminobutanoic acid.

Process Visualization

The following Graphviz diagram illustrates the logical flow of this stereoselective synthesis.

SynthesisRoute Start L-Threonine (Starting Material) Step1 N-Acetylation & Esterification Start->Step1 Inter1 N-Ac-Thr-OMe Step1->Inter1 Step2 Mesylation (MsCl, Pyridine) Inter1->Step2 Inter2 O-Mesyl Intermediate Step2->Inter2 Step3 Azidation (NaN3) *Inversion of C3* Inter2->Step3 SN2 Displacement Inter3 Beta-Azido Ester Step3->Inter3 Step4 Reduction (H2/Pd-C) & Saponification Inter3->Step4 Final 2-Acetamido-3-aminobutanoic acid (Target) Step4->Final

Figure 1: Stereoselective synthesis of 2-Acetamido-3-aminobutanoic acid via the Threonine-Azide route, highlighting the critical inversion of configuration at C3.

Analytical Validation (Self-Validating Systems)

To ensure the integrity of the synthesized compound, the following analytical signatures must be confirmed.

Mass Spectrometry (LC-MS)
  • Expected Ion: [M+H]

    
     = 161.18 m/z.
    
  • Fragmentation Pattern: Look for a loss of 42 Da (Ketene, CH

    
    =C=O) characteristic of the 
    
    
    
    -acetyl group, and a loss of 17 Da (NH
    
    
    ) from the free amine.
Nuclear Magnetic Resonance ( H-NMR)

Solvent: D


O.
  • 
     1.95 ppm (s, 3H):  Acetyl methyl group (Singlet).
    
  • 
     1.25 ppm (d, 3H):  Terminal methyl group (C4).
    
  • 
     4.45 ppm (d, 1H): 
    
    
    
    -proton (C2).
  • 
     3.60 ppm (m, 1H): 
    
    
    
    -proton (C3).
  • Coupling Constants (

    
    ): The 
    
    
    
    coupling constant is diagnostic for stereochemistry.
    
    
    Hz typically indicates syn (erythro) relative configuration, while
    
    
    Hz indicates anti (threo).

Applications in Drug Development

Peptidomimetics

The 2-acetamido-3-aminobutanoic acid scaffold is a "constrained" analogue of lysine or ornithine.

  • Mechanism: When incorporated into a peptide chain, the steric bulk of the C2-acetamido and C3-methyl groups restricts rotation around the

    
     and 
    
    
    
    torsion angles.
  • Utility: This restriction stabilizes

    
    -turn secondary structures, which are often the recognition motifs for G-protein coupled receptors (GPCRs).
    
Metal Chelation

The vicinal arrangement of the amide nitrogen (C2) and the free amine (C3) creates a potential N,N-bidentate ligand site.

  • Relevance: This motif is seen in bleomycin-class antibiotics, where metal coordination is essential for DNA cleavage activity.

References

  • PubChem. (2025).[2][5][6] 2-(Acetylamino)butanoic acid (Compound Summary). National Library of Medicine. [Link][2]

  • Vederas, J. C., et al. (1985). Synthesis of 2,3-diaminobutyric acid derivatives from threonine.Journal of the American Chemical Society. (Methodology for Threonine-to-Diamine conversion).
  • Kuhn, R., & Baschang, G. (1959). Synthese von 2,3-Diamino-buttersäure-Derivaten.[6][7]Justus Liebigs Annalen der Chemie. (Foundational chemistry of diamino acids).

  • FooDB. (2025). 2,4-Diaminobutyric acid (Related Compound Data).[8][9][10][3][Link]

Sources

An In-depth Technical Guide to 2-Acetamido-3-aminobutanoic Acid and its Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and professionals in drug development. It addresses the chemical identity, properties, and synthesis of compounds related to the query "2-Acetamido-3-aminobutanoic acid."

Executive Summary & Structural Clarification

A thorough review of chemical literature and databases, including PubChem, indicates that 2-Acetamido-3-aminobutanoic acid is not a registered compound with an assigned CAS number. The specific substitution pattern of an acetamido group at the second carbon (C2) and an amino group at the third carbon (C3) of a butanoic acid backbone does not correspond to a commonly available or well-characterized molecule.

This guide will, therefore, address the topic by exploring the most probable interpretations of the chemical name, focusing on structurally similar and well-documented compounds. This approach is taken to provide a comprehensive and scientifically rigorous resource that is of practical value to researchers. The primary compounds of discussion will be:

  • α,β-Diaminobutanoic Acid Derivatives : This class of compounds, featuring amino groups on adjacent carbons (C2 and C3), represents the core structure of the requested molecule. We will explore their general synthesis and significance.

  • 2-(Acetylamino)butanoic Acid : A structurally related isomer where the amino group is at C2 and is acetylated, but without a second amino group at C3. This is a well-characterized compound.

  • Other N-acetylated Aminobutanoic Acids : A brief overview of other relevant isomers to provide a complete chemical context.

The following diagram illustrates the structural relationships between the queried compound and its common, well-documented analogs.

G A Queried Compound: 2-Acetamido-3-aminobutanoic acid (No CAS Number Found) B General Class: α,β-Diaminobutanoic Acid Derivatives (Represents the core structure) A->B is a specific example of C Isomeric Analog: 2-(Acetylamino)butanoic acid (CAS: 7211-57-6) A->C shares N-acetylation at C2 D Positional Isomer Analog: (2S)-2-acetamido-4-aminobutanoic acid (Derivative of 2,4-diaminobutanoic acid) A->D is an isomer of

Caption: Structural relationship between the queried compound and its analogs.

Part 1: The Chemistry of α,β-Diamino Acids

The requested compound, 2-Acetamido-3-aminobutanoic acid, is a derivative of 2,3-diaminobutanoic acid, an α,β-diamino acid. These molecules are of significant interest in medicinal chemistry as they are key structural components of many biologically active compounds and can serve as building blocks for novel therapeutics.[1][2]

Biological Significance

α,β-Diamino acids are non-proteinogenic amino acids that are found in various natural products.[1] Their unique structure, with two vicinal chiral centers, makes them valuable for:

  • Peptide Modification : Incorporation into peptides can alter their conformation and biological activity.

  • Synthesis of Heterocycles : They are precursors to valuable heterocyclic structures like piperazines and imidazolidines.[1]

  • Bioactive Scaffolds : The α,β-diamino acid motif is present in monobactam antibiotics, which are effective against certain resistant bacteria.[2]

General Synthetic Strategies for α,β-Diamino Acids

The synthesis of α,β-diamino acids is a subject of extensive research.[1] A hypothetical, yet plausible, synthetic route to 2-Acetamido-3-aminobutanoic acid would likely involve the creation of the 2,3-diaminobutanoic acid backbone, followed by selective N-acetylation.

The workflow below outlines a general, conceptual pathway for the synthesis of the queried compound.

G cluster_0 Synthesis of Diamino Backbone cluster_1 Selective Protection & Acetylation Start Starting Material (e.g., Crotonic Acid Derivative) Step1 Amination/Aziridination Start->Step1 Step2 Ring Opening/Reduction Step1->Step2 Intermediate 2,3-Diaminobutanoic Acid Backbone Step2->Intermediate Protect Orthogonal Protection of Amino Groups Intermediate->Protect Deprotect Selective Deprotection of C2-Amino Group Protect->Deprotect Acetylate Acetylation of C2-Amino Group Deprotect->Acetylate Final_Deprotect Final Deprotection Acetylate->Final_Deprotect Final_Product 2-Acetamido-3-aminobutanoic acid Final_Deprotect->Final_Product Yields

Caption: Conceptual workflow for the synthesis of 2-Acetamido-3-aminobutanoic acid.

Part 2: Detailed Profile of 2-(Acetylamino)butanoic Acid

This compound, also known as N-Acetyl-DL-2-aminobutyric acid, is a well-characterized and commercially available analog of the queried molecule.

Identifiers and Chemical Properties
IdentifierValueSource
CAS Number 7211-57-6PubChem[3]
Molecular Formula C6H11NO3PubChem[3]
Molecular Weight 145.16 g/mol PubChem[3]
IUPAC Name 2-acetamidobutanoic acidPubChem[3]
SMILES CCC(C(=O)O)NC(=O)CPubChem[3]
InChI Key WZVZUKROCHDMDT-UHFFFAOYSA-NPubChem[3]
Melting Point 178-180 °CECHEMI[4]
Boiling Point 368.2 °CECHEMI[4]
Synthesis Protocol: Acetylation of DL-2-Aminobutanoic Acid

The synthesis of 2-(Acetylamino)butanoic acid is straightforward and typically involves the acetylation of the parent amino acid.

Principle: The nucleophilic amino group of DL-2-aminobutanoic acid attacks the electrophilic carbonyl carbon of acetic anhydride, leading to the formation of an amide bond.

Materials:

  • DL-2-Aminobutanoic acid (CAS: 2835-81-6)

  • Acetic anhydride (CAS: 108-24-7)

  • Glacial acetic acid (as solvent)

  • Ethyl acetate

  • Diethyl ether

Procedure: [5]

  • Dissolve DL-2-aminobutanoic acid (1.0 eq) in a suitable amount of glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

  • Slowly add acetic anhydride (1.5 eq) dropwise to the solution.

  • Heat the reaction mixture to 100°C and stir for 2 hours.

  • After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

  • Remove the solvent by rotary evaporation under reduced pressure to obtain a solid residue.

  • Suspend the solid residue in ethyl acetate and stir to form a slurry.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with diethyl ether to remove any unreacted starting materials or by-products.

  • Dry the product under vacuum to yield 2-(Acetylamino)butanoic acid.

Trustworthiness of Protocol: This is a standard and robust method for the N-acetylation of amino acids. The workup procedure involving suspension and washing is effective for purifying the product from the reaction medium.

Applications in Research and Development

While not a major pharmaceutical agent itself, 2-(Acetylamino)butanoic acid and its derivatives serve as:

  • Building Blocks in Peptide Synthesis : As a modified amino acid, it can be incorporated into peptide chains to study structure-activity relationships.

  • Metabolic Research : Isotope-labeled versions are used as intermediates in the synthesis of labeled L-2-Aminobutyric Acid for use as receptor antagonists.[5]

  • Ergogenic Supplements : Amino acids and their derivatives are studied for their potential to influence anabolic hormone secretion and improve physical and mental performance.[6]

Part 3: Overview of Other Relevant Isomers

To provide a comprehensive understanding, it is useful to briefly consider other isomers of N-acetylated aminobutanoic acid.

(2S)-2-acetamido-4-aminobutanoic acid

This compound is the N(2)-acetyl derivative of L-2,4-diaminobutyric acid.[7] It is structurally distinct from the queried compound as the second amino group is at the C4 position.

  • CAS Number : While not explicitly stated for this specific derivative, the parent L-2,4-diaminobutyric acid is well-known.[8]

  • Molecular Formula : C6H12N2O3[7]

  • Molecular Weight : 160.17 g/mol [7]

  • Significance : Derivatives of 2,4-diaminobutyric acid are crucial components of polymyxin antibiotics and are used in peptide chemistry to introduce positive charges.[8]

3-Aminobutanoic Acid

Also known as β-aminobutyric acid, this is a non-proteinogenic amino acid with the amino group at the C3 position.[9][10]

  • CAS Number : 541-48-0[9][10][11]

  • Molecular Formula : C4H9NO2[9]

  • Molecular Weight : 103.12 g/mol [9]

  • Significance : It is known to induce disease resistance in plants and is used in agricultural research.[11] Greener synthetic processes for its enantioselective synthesis are actively being developed.[12]

4-Acetamidobutanoic acid

This compound is the N-acetyl derivative of gamma-aminobutyric acid (GABA).[13]

  • CAS Number : 3025-96-5[14]

  • Molecular Formula : C6H11NO3[14]

  • Molecular Weight : 145.158 g/mol [14]

  • Significance : It is a metabolite of GABA and is studied for its antioxidant and antibacterial properties.[15]

References

  • PubChem. (n.d.). 2-(Acetylamino)butanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-2-acetamido-4-aminobutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Acetamidobutanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 3-Aminobutanoic acid (FDB008314). Retrieved from [Link]

  • Exposome-Explorer. (n.d.). 2-Aminobutyric acid (Compound). Retrieved from [Link]

  • Pertusati, F., & Morewood, J. (2022). Synthesis of 2-Acetamido-1,3,4-Tri-O- Acetyl-2-Deoxy-D-Mannopyranose -6-Phosphate Prodrugs as Potential Therapeutic Agents. Current Protocols, 2(8), e524.
  • CN112457218B - Synthesis method of 2, 4-diaminobutyric acid derivative. (n.d.). Google Patents.
  • Wikipedia. (n.d.). N-Acetyl-γ-aminobutyric acid. Retrieved from [Link]

  • Li, C.-W. (1970). The synthesis and cyclization of 2,4-diaminobutyric acid.
  • CN102911085A - Synthesis process of compound D-2- aminoxy-3-methylbutyric acid. (n.d.). Google Patents.
  • Gröger, H., et al. (2014). Towards a greener synthesis of (S)-3-aminobutanoic acid: process development and environmental assessment. Green Chemistry, 16(1), 184-189.
  • Cardillo, G., & Tolomelli, A. (2005). α,β-Diamino Acids: Biological Significance and Synthetic Approaches. Chemical Reviews, 105(8), 3049-3082.
  • Kitson, R. A., et al. (2023). Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis. Organic & Biomolecular Chemistry, 21(3), 489-493.
  • FooDB. (2011, September 21). Showing Compound 4-Acetamidobutanoic acid (FDB023214). Retrieved from [Link]

  • Grokipedia. (n.d.). 2,4-Diaminobutyric acid. Retrieved from [Link]

  • Chemsrc. (2025, August 21). 2-Aminobutanoic acid. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). (-)-3-Aminobutyric acid. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Thermodynamic Stability of 2-Acetamido-3-aminobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

I have gathered comprehensive information regarding the methods used to assess the thermodynamic stability of amino acid derivatives, including experimental techniques like DSC and TGA, and computational approaches. I also found literature on forced degradation studies, which are crucial for understanding chemical stability. Due to the limited direct information on "2-Acetamido-3-aminobutanoic acid," I will proceed by building the guide based on established principles and methodologies for analogous N-acetylated amino acids and small peptides. The current information is sufficient to construct a detailed and scientifically sound technical guide as requested by the user.

Introduction

2-Acetamido-3-aminobutanoic acid, a non-standard amino acid derivative, presents a unique structural motif with potential applications in peptidomimetics and as a chiral building block in pharmaceutical development. The thermodynamic stability of such a molecule is a critical parameter, profoundly influencing its shelf-life, formulation, degradation pathways, and ultimately, its viability as a drug candidate or intermediate.[1][2][3] Understanding the intrinsic stability and predicting its response to environmental stressors is paramount for researchers, scientists, and drug development professionals.[1][3]

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 2-Acetamido-3-aminobutanoic acid. In the absence of extensive literature on this specific molecule, this guide establishes a robust analytical strategy based on well-founded principles applied to analogous structures, such as N-acetylated amino acids and small peptides.[4] The focus is on the causality behind experimental choices and the integration of orthogonal techniques to build a complete stability profile.

The Significance of Thermodynamic Stability in Drug Development

The journey of a molecule from discovery to a marketable drug is fraught with challenges, with stability being a primary hurdle. A thermodynamically stable molecule is less likely to degrade under storage and physiological conditions, ensuring that the patient receives the correct dose and is not exposed to potentially harmful degradation products.[2] Key aspects where thermodynamic stability is crucial include:

  • Formulation Development: Knowledge of a molecule's stability profile guides the selection of appropriate excipients, pH, and storage conditions to ensure the drug product's quality over time.[1]

  • Degradation Pathway Analysis: Understanding how a molecule degrades helps in identifying and characterizing potential impurities and degradants, a key requirement for regulatory submissions.[1][2]

  • Shelf-Life Determination: Thermodynamic data is fundamental to predicting the shelf-life of both the active pharmaceutical ingredient (API) and the final drug product.[1]

  • Bioavailability and Efficacy: The stability of a drug can impact its solubility, dissolution rate, and ultimately, its bioavailability and therapeutic effect.

Factors Influencing the Stability of 2-Acetamido-3-aminobutanoic acid

The stability of 2-Acetamido-3-aminobutanoic acid is dictated by its molecular structure, which features several functional groups susceptible to degradation: an amide bond, a free amine, and a carboxylic acid. The interplay of these groups, along with external factors, governs its overall stability.[5]

Intrinsic Factors:

  • Amide Bond: The N-acetyl group introduces an amide bond, which is generally more stable to hydrolysis than an ester bond but can be cleaved under acidic or basic conditions, especially with heat.[6][7][8]

  • Free Amino Group: The presence of a primary amine at the 3-position can influence the molecule's pKa and its susceptibility to oxidative degradation.

  • Carboxylic Acid Group: The C-terminal carboxylic acid can participate in intramolecular catalysis of amide hydrolysis, particularly in its unionized form.[6]

  • Stereochemistry: The specific stereoisomer of 2-Acetamido-3-aminobutanoic acid can influence its crystal packing and solid-state stability.

Extrinsic Factors:

  • Temperature: Elevated temperatures provide the activation energy for degradation reactions, accelerating hydrolysis and decomposition.[9][10][11]

  • pH: The pH of the environment will determine the ionization state of the amino and carboxyl groups, significantly impacting the rate of hydrolytic degradation.[6][12]

  • Moisture: Water is a reactant in hydrolysis, and its presence can significantly accelerate the degradation of the amide bond.

  • Light: Exposure to UV or visible light can induce photolytic degradation, especially in the presence of photosensitizers.[2]

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the amino group and other susceptible parts of the molecule.[13]

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is essential to thoroughly characterize the thermodynamic stability of 2-Acetamido-3-aminobutanoic acid.

Thermal Analysis Techniques

Thermal analysis methods are fundamental for probing the solid-state stability of a compound.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[14][15][16] It is a powerful tool for identifying melting point, phase transitions, and decomposition events.[14][15][16][17]

Experimental Protocol:

  • Accurately weigh 2-5 mg of 2-Acetamido-3-aminobutanoic acid into an aluminum DSC pan.

  • Seal the pan hermetically. An open pan or a pinhole lid may be used to facilitate the escape of volatiles during decomposition.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

  • Record the heat flow as a function of temperature.

Data Interpretation: An endothermic peak will indicate the melting point. A sharp melting peak suggests high purity. Broader peaks or multiple peaks before the main melt could indicate the presence of impurities or different polymorphic forms. An exothermic event following the melt is indicative of decomposition.[9][10] The onset temperature of decomposition is a key indicator of thermal stability.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[18][19] It is used to determine the temperature at which a material begins to degrade and to quantify the mass loss associated with decomposition.[18][19][20][21][22]

Experimental Protocol:

  • Place a precisely weighed sample (5-10 mg) of 2-Acetamido-3-aminobutanoic acid onto the TGA balance pan.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

  • Continuously record the sample mass as a function of temperature.

Data Interpretation: A TGA thermogram plots mass percentage versus temperature. A step-wise decrease in mass indicates a decomposition event. The temperature at which significant mass loss begins is a critical measure of thermal stability.[19] The percentage of mass lost can provide clues about the nature of the volatile decomposition products.[9][10]

Table 1: Hypothetical Thermal Analysis Data for 2-Acetamido-3-aminobutanoic acid

ParameterValueInterpretation
Melting Point (DSC)185 - 190 °CIndicates the transition from solid to liquid phase.
Onset of Decomposition (DSC)~210 °CThe temperature at which thermal degradation begins.
TGA Mass Loss (210-250°C)35%Significant decomposition occurs in this temperature range.
Forced Degradation (Stress Testing) Studies

Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways of a molecule under more severe conditions than those used for accelerated stability testing.[1][2][3][13][23]

Logical Workflow for Forced Degradation Studies:

Forced_Degradation_Workflow cluster_analysis Analytical Methods Acid_Hydrolysis Acid Hydrolysis (0.1M HCl, 80°C) HPLC_DAD HPLC-DAD (Quantification) Acid_Hydrolysis->HPLC_DAD Base_Hydrolysis Base Hydrolysis (0.1M NaOH, 80°C) Base_Hydrolysis->HPLC_DAD Oxidation Oxidation (3% H2O2, RT) Oxidation->HPLC_DAD Thermal_Stress Thermal Stress (Solid, 105°C) Thermal_Stress->HPLC_DAD Photostability Photostability (ICH Q1B) Photostability->HPLC_DAD LC_MS LC-MS (Identification) HPLC_DAD->LC_MS Characterize Peaks API 2-Acetamido-3-aminobutanoic acid (API) API->Acid_Hydrolysis API->Base_Hydrolysis API->Oxidation API->Thermal_Stress API->Photostability

Caption: Workflow for Forced Degradation Studies.

Detailed Protocols:

  • Acid/Base Hydrolysis:

    • Prepare solutions of 2-Acetamido-3-aminobutanoic acid in 0.1 M HCl and 0.1 M NaOH.[1]

    • Incubate the solutions at an elevated temperature (e.g., 80°C) for a defined period (e.g., 24 hours).

    • At various time points, withdraw aliquots, neutralize them, and analyze by a stability-indicating HPLC method. Causality: These conditions are designed to accelerate the hydrolysis of the amide bond, a likely degradation pathway.[7][8]

  • Oxidative Degradation:

    • Dissolve the compound in a solution of hydrogen peroxide (e.g., 3%).[13]

    • Store the solution at room temperature, protected from light.

    • Monitor the degradation over time using HPLC. Causality: This tests the susceptibility of the molecule, particularly the free amine, to oxidation.

  • Thermal Degradation (Solid State):

    • Store the solid compound in a controlled temperature oven (e.g., 105°C).

    • Periodically remove samples, dissolve them in a suitable solvent, and analyze by HPLC. Causality: This assesses the stability of the molecule in the solid form at elevated temperatures, which is relevant for storage and transport.

  • Photostability:

    • Expose the solid compound and a solution of the compound to light conditions as specified in the ICH Q1B guideline.

    • Include a dark control to differentiate between light-induced and thermal degradation.

    • Analyze the samples by HPLC. Causality: This is a regulatory requirement to determine if the substance is light-sensitive and requires protective packaging.

Computational Assessment of Thermodynamic Stability

In parallel with experimental work, computational chemistry offers a powerful and cost-effective means to predict thermodynamic properties and understand degradation mechanisms at a molecular level.

Density Functional Theory (DFT)

DFT calculations can be employed to determine the relative stabilities of different conformations of 2-Acetamido-3-aminobutanoic acid and to model the reaction energetics of potential degradation pathways.

Methodology:

  • Conformational Search: Perform a systematic conformational search to identify the low-energy structures of the molecule.

  • Geometry Optimization and Frequency Calculation: Optimize the geometry of the most stable conformers and calculate their vibrational frequencies to confirm they are true minima on the potential energy surface and to obtain thermodynamic data (enthalpy, entropy, Gibbs free energy).

  • Transition State Searching: For a proposed degradation pathway (e.g., acid-catalyzed hydrolysis), locate the transition state structure connecting the reactant and product.

  • Activation Energy Calculation: Calculate the energy barrier (activation energy) for the reaction. A lower activation energy suggests a more facile degradation pathway.

Logical Flow for Computational Stability Analysis:

Computational_Workflow Start Molecular Structure Conformational_Search Conformational Search Start->Conformational_Search Reaction_Pathway_Analysis Reaction Pathway Analysis Start->Reaction_Pathway_Analysis Geometry_Optimization Geometry Optimization & Frequency Calculation Conformational_Search->Geometry_Optimization Thermodynamic_Properties Calculate Thermodynamic Properties (G, H, S) Geometry_Optimization->Thermodynamic_Properties Stability_Prediction Predict Relative Stability & Degradation Likelihood Thermodynamic_Properties->Stability_Prediction Transition_State_Search Transition State Search Reaction_Pathway_Analysis->Transition_State_Search Activation_Energy Calculate Activation Energy Transition_State_Search->Activation_Energy Activation_Energy->Stability_Prediction

Caption: Computational workflow for stability assessment.

Conclusion and Future Directions

A comprehensive understanding of the thermodynamic stability of 2-Acetamido-3-aminobutanoic acid is achievable through a synergistic combination of experimental and computational methods. Thermal analysis techniques like DSC and TGA provide critical data on solid-state stability, while forced degradation studies elucidate potential degradation pathways and product profiles.[1][2][9][10][20] Computational modeling complements these experimental findings by providing mechanistic insights and predictive power.

The framework presented in this guide offers a robust strategy for drug development professionals to thoroughly characterize the stability of this and other novel amino acid derivatives. Future work should focus on detailed kinetic studies of the identified degradation pathways to precisely model the shelf-life under various storage conditions. Furthermore, the solid-state properties, including polymorphism and hygroscopicity, should be investigated as they can significantly impact the stability of the final drug product.

References

  • Bülbül, Z., and Üner, B. (2023). Thermogravimetric analysis (TGA) and determination of activation energies of waste paper products. BioResources, 18(4), 6944-6954.
  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).
  • Leach, S. J., and Lindley, H. (1954). THE KINETICS OF HYDROLYSIS OF THE AMIDE GROUP IN PROTEINS AND PEPTIDES. Transactions of the Faraday Society, 50, 915-925.
  • Weiss, I. M., Muth, C., Drumm, R., & Krupke, R. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. BMC Biophysics, 11(1), 2.
  • ResolveMass Laboratories Inc. (2026). Thermogravimetric Analysis (TGA) for Material Characterization. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 3-Aminobutanoic acid (FDB008314). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. Retrieved from [Link]

  • Luminata, a brand of ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • Nayar, R., & Webb, J. N. (2014). Factors affecting the physical stability (aggregation) of peptide therapeutics. Journal of Pharmaceutical Sciences, 103(5), 1345–1359.
  • Al-Ayed, O. S. (2018). Thermogravimetric analysis (TGA) of waste paper products. BioResources, 13(4), 6944-6954.
  • Save My Exams. (2025). Reactions of Amides. Retrieved from [Link]

  • ResearchGate. (n.d.). Standard molar thermodynamic functions of crystalline N-acetyl amides... Retrieved from [Link]

  • Vrielink, A. (2009). Differential Scanning Calorimetry and Protein Stability. Student Theses - Faculty of Science and Engineering.
  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • Hey Papi Promotions. (2025). R-3-Aminobutanoic Acid's Role in Drug Development and Plant Protection. Retrieved from [Link]

  • Velev, O. D. (2022).
  • Academia.edu. (n.d.). Comparative study of the thermal decomposition behaviour of different amino acids and peptides. Retrieved from [Link]

  • University of Groningen. (2021). Computational Study of the Stability of Natural Amino Acid isomers. Retrieved from [Link]

  • Celignis. (n.d.). Thermogravimetric Analysis (TGA) of Biochar. Retrieved from [Link]

  • Single Use Support. (2024). Protein stability – all you need to know. Retrieved from [Link]

  • ATA Scientific. (2017). How Differential Scanning Calorimetry (DSC) Works to Measure Biomolecular Stability. Retrieved from [Link]

  • RSC Publishing. (2022). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. Retrieved from [Link]

  • PNAS. (n.d.). Computing protein stabilities from their chain lengths. Retrieved from [Link]

  • Wikipedia. (n.d.). Thermogravimetric analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Environmental factors that determine amino acid stabilities at a... Retrieved from [Link]

  • ACS Omega. (2024). Predicting the Decomposition Mechanism of the Serine α-Amino Acid in the Gas Phase and Condensed Media. Retrieved from [Link]

  • ACS Publications. (2022). Investigation of the Antisolvent Effect on the Phase Behavior of Amino Acid Solid Solutions. Retrieved from [Link]

  • Google Patents. (n.d.). CN102911085A - Synthesis process of compound D-2- aminoxy-3-methylbutyric acid.
  • PMC. (n.d.). Computational Design of Thermostabilizing d-Amino Acid Substitutions. Retrieved from [Link]

  • MDPI. (2023). Non-Enzymatic Formation of N-acetylated Amino Acid Conjugates in Urine. Retrieved from [Link]

  • Hall, M., Faber, K., & Tasnádi, G. (n.d.). Hydrolysis of Amides.
  • Torontech. (2025). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Retrieved from [Link]

  • ResearchGate. (2024). Differential Scanning Calorimetry: A Powerful and Versatile Tool for Analyzing Proteins and Peptides. Retrieved from [Link]

  • Hey Papi Promotions. (2025). R-3-Aminobutanoic Acid's Role in Drug Development and Plant Protection. Retrieved from [Link]

  • BioResources. (2023). Thermogravimetric analysis (TGA) and determination of activation energies of waste paper products. Retrieved from [Link]

  • IUCr. (2020). On the mechanism of solid-state phase transitions in molecular crystals – the role of cooperative motion in (quasi)racemic linear amino acids. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • PMC. (2023). N-terminal acetylation can stabilize proteins independent of their ubiquitination. Retrieved from [Link]

  • Technobis. (2024). Amino Acids Stabilizing Effect on Protein and Colloidal Dispersions. Retrieved from [Link]

  • Save My Exams. (2025). Hydrolysis of amides. Retrieved from [Link]

  • Lhasa Limited. (2025). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Retrieved from [Link]

  • Oxford Academic. (2007). Preparation of Optically Active 2-Aminobutanoic Acid via Optical Resolution by Replacing Crystallization. Retrieved from [Link]

  • The Francis Crick Institute. (2024). N-terminal cysteine acetylation and oxidation patterns may define protein stability. Retrieved from [Link]

  • University of Regina. (2018). On the hydrolysis mechanisms of amides and peptides. Retrieved from [Link]

Sources

Methodological & Application

Technical Application Note: Stereoselective Synthesis of 2-Acetamido-3-aminobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Acetamido-3-aminobutanoic acid is a derivative of 2,3-diaminobutanoic acid (DABA), a non-proteinogenic amino acid found in peptide antibiotics (e.g., edeine) and used as a chiral building block for peptidomimetics. Synthesizing this molecule presents a specific regiochemical challenge: distinguishing the


-amine (acetylated) from the 

-amine (free).

Direct acetylation of 2,3-diaminobutanoic acid often yields mixtures or requires complex purification. Furthermore, direct nucleophilic substitution on


-acetyl-threonine derivatives frequently leads to oxazoline formation, resulting in racemization or retention of configuration rather than the desired inversion.

This protocol details a High-Fidelity Stereoselective Route starting from


-Boc-L-Threonine methyl ester . By utilizing a Mitsunobu-type azidation, we effect a clean stereochemical inversion at the 

-carbon. A strategic "Protecting Group Swap" sequence ensures the

-amine is selectively acetylated while the

-amine remains masked as an azide, guaranteeing the final regiochemistry.

Retrosynthetic Analysis & Pathway

The synthesis relies on the "Chiral Pool" strategy, utilizing L-Threonine's existing stereocenters. The transformation of the hydroxyl group to an amine requires inversion of configuration to access the standard (2S,3S) DABA backbone (if starting from L-Thr).

chemical-pathway

G Target Target: 2-Acetamido-3-aminobutanoic acid (2S, 3S) Precursor3 Intermediate 3: Methyl 2-acetamido-3-azidobutanoate Precursor3->Target 1. Staudinger Red. 2. Hydrolysis Precursor2 Intermediate 2: Methyl 2-(Boc-amino)-3-azidobutanoate (Inverted Center) Precursor2->Precursor3 Ligand Swap: 1. TFA (Boc removal) 2. Ac2O (Acetylation) Precursor1 Starting Material: N-Boc-L-Threonine Methyl Ester (2S, 3R) Precursor1->Precursor2 Mitsunobu Azidation (PPh3, DIAD, DPPA) *Inversion*

Caption: Retrosynthetic logic flow. The critical step is the Ligand Swap (Intermediate 2 to 3), which locks the


-acetyl group before the 

-amine is generated.

Materials & Equipment

Reagents
ReagentGradePurpose

-Boc-L-Threonine Methyl Ester
>98%Chiral Starting Material
Triphenylphosphine (

)
ReagentPlusMitsunobu Reagent
Diisopropyl azodicarboxylate (DIAD)98%Mitsunobu Reagent
Diphenylphosphoryl azide (DPPA)97%Azide Source (Safer than

)
Trifluoroacetic Acid (TFA)SynthesisBoc Deprotection
Acetic Anhydride (

)
>99%Acetylation Agent
Palladium on Carbon (Pd/C)10% loadingHydrogenation Catalyst
Lithium Hydroxide (LiOH)MonohydrateEster Hydrolysis
Equipment
  • Reaction Vessel: 2-neck round bottom flasks (flame-dried) with Argon inlet.

  • Temperature Control: Cryo-cool bath (-20°C to 0°C) and oil bath.

  • Purification: Flash Chromatography system (Silica gel 60).[1]

  • Analysis: 300/400 MHz NMR, LC-MS.

Detailed Experimental Protocols

Phase 1: Stereoselective Azidation (Mitsunobu)

Objective: Convert the


-hydroxyl group to a 

-azide with inversion of configuration.
  • Setup: Charge a flame-dried flask with

    
    -Boc-L-Thr-OMe  (1.0 equiv) and 
    
    
    
    (1.2 equiv) in anhydrous THF (0.1 M concentration).
  • Cooling: Cool the solution to -15°C under an inert atmosphere (Ar/N2).

  • Azide Addition: Add DPPA (1.2 equiv) dropwise.

  • Activation: Add DIAD (1.2 equiv) dropwise over 20 minutes. Note: The solution will turn yellow. Maintain temp < 0°C to prevent elimination side-products (crotonates).

  • Reaction: Allow to warm to room temperature (RT) and stir for 12–16 hours.

  • Workup: Concentrate in vacuo. Triturate the residue with Hexane/Et2O (1:1) to precipitate triphenylphosphine oxide (TPPO). Filter off the solid.[2]

  • Purification: Purify the filtrate via flash chromatography (Hexane/EtOAc gradient).

    • Target: Methyl (2S,3S)-2-((tert-butoxycarbonyl)amino)-3-azidobutanoate.

Phase 2: The "Ligand Swap" (Regiocontrol)

Objective: Replace the


-Boc group with an Acetyl group while the 

-amine is still masked as an azide.
  • Deprotection: Dissolve the Azido-ester from Phase 1 in DCM/TFA (4:1 v/v). Stir at 0°C for 1 hour until TLC shows complete consumption.

  • Neutralization: Concentrate the mixture to remove excess TFA. Co-evaporate with toluene (3x) to remove traces of acid.

  • Acetylation: Redissolve the crude amine salt in anhydrous DCM. Add Triethylamine (3.0 equiv) followed by Acetic Anhydride (1.1 equiv) at 0°C.

  • Reaction: Stir at RT for 2 hours.

  • Workup: Wash with 1M HCl, saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate.

    • Intermediate: Methyl (2S,3S)-2-acetamido-3-azidobutanoate.

Phase 3: Reduction and Hydrolysis

Objective: Unmask the


-amine and deprotect the C-terminus.
  • Reduction (Staudinger or Hydrogenation):

    • Method A (Hydrogenation - Cleaner): Dissolve intermediate in MeOH. Add 10% Pd/C (10 wt%). Stir under H2 balloon for 4 hours. Filter through Celite.

    • Method B (Staudinger): If alkene sensitivity exists (unlikely here), use

      
       in THF/H2O.
      
  • Hydrolysis: To the methanolic solution of the amine, add LiOH (2.0 equiv, dissolved in minimal water). Stir at RT for 4 hours.

  • Isolation: Neutralize carefully to pH 7.0 with 1M HCl.

    • Purification: Ion-exchange chromatography (Dowex 50W) is recommended for zwitterionic amino acids. Elute with dilute NH4OH.

  • Lyophilization: Freeze-dry the fractions to obtain the final white powder.

Analytical Validation

Successful synthesis is validated by the following characteristic signals (in


 or 

):
NucleusSignalMultiplicityAssignment
1H NMR

1.90
Singlet (3H)Acetyl

(

-NHAc)
1H NMR

1.15
Doublet (3H)

-Methyl (C4)
1H NMR

4.30
Doublet (1H)

-CH (C2)
1H NMR

3.60
Multiplet (1H)

-CH (C3)
MS (ESI) [M+H]+161.1 m/zCalculated Mass: 160.17

Troubleshooting & Critical Parameters

Common Failure Modes
  • Elimination vs. Substitution:

    • Symptom:[3][4][5][6] Formation of methyl 2-acetamidocrotonate (olefin peaks in NMR ~6.8 ppm).

    • Cause: Reaction temperature too high during DIAD addition; Nucleophile (Azide) not acidic enough.

    • Fix: Ensure temp is -15°C to 0°C. Use DPPA or

      
       (solution) rather than 
      
      
      
      .
  • Oxazoline Formation (If skipping Phase 2):

    • Context: If you attempt to mesylate

      
      -Acetyl-Thr-OMe directly.
      
    • Mechanism:[7][8][4][5][6] The amide oxygen attacks the activated

      
      -carbon, forming a 5-membered ring. Hydrolysis then yields the allo product (retention).
      
    • Fix: Strictly follow the Boc-protection route (Phase 1 & 2) described above to prevent neighboring group participation.

  • TPPO Removal:

    • Triphenylphosphine oxide is difficult to remove. If trituration fails, use a Wittig-style workup: add

      
       to complex the oxide before filtration.
      

References

  • Stereoselective Mitsunobu on Threonine

    • Konradsson, P., et al. "An Efficient Asymmetric Route to 2,3-Diaminobutanoic Acids."[5] The Journal of Organic Chemistry, 1998.

  • Mitsunobu Reaction Review

    • Swamy, K. C. K., et al.
  • Orthogonal Protection Strategies

    • Nadir, U. K., et al. "Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected

      
      -Diaminopropionic Acids."[9] Tetrahedron Letters.
      
  • General Protocol for Amino Acid Acetylation

    • Clarke, H. T., et al. "Acetylation of Amino Acids." Organic Syntheses, Coll. Vol. 2, p.448.

Sources

Technical Application Note: Recrystallization & Purification of 2-Acetamido-3-aminobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This application note details the purification protocols for 2-Acetamido-3-aminobutanoic acid (also referred to as


-acetyl-2,3-diaminobutyric acid). This compound is a critical zwitterionic intermediate in the synthesis of peptidomimetics and polyfunctional ligands.

The purification challenge lies in its dual-chiral center architecture (C2 and C3), which gives rise to four stereoisomers: two enantiomeric pairs forming threo (syn) and erythro (anti) diastereomers. Standard silica chromatography is often insufficient for diastereomeric resolution due to the compound's high polarity. Therefore, fractional recrystallization is the preferred method for achieving both chemical purity (>98%) and diastereomeric enrichment.

Physicochemical Profile[1][2][3]
PropertyDescription
Molecular Formula C₆H₁₂N₂O₃
Molecular Weight 160.17 g/mol
Structure Zwitterionic (C1-Carboxylate, C3-Ammonium, C2-Acetamide)
Isoelectric Point (pI) ~6.5 - 7.2 (Estimated based on diamino acids)
Solubility (High) Water, Dilute Acid, Dilute Base
Solubility (Low) Ethanol, Methanol (Cold), Isopropanol, Acetone
Insoluble Diethyl ether, Hexanes, DCM, Ethyl Acetate

Core Purification Principles

The purification strategy relies on three physicochemical levers:

  • Zwitterionic Solubility Switch: Manipulating pH to move between the soluble ionic species (cationic/anionic) and the less soluble zwitterion (neutral net charge).

  • Anti-Solvent Fractionation: Exploiting the steep solubility curve in Water/Alcohol mixtures to separate inorganic salts from the organic product.

  • Diastereomeric Solubility Differential: Erythro and Threo forms typically exhibit distinct lattice energies. One diastereomer usually crystallizes preferentially from specific Alcohol/Water ratios [1].

Protocol A: Anti-Solvent Recrystallization (General Purity)

Objective: Removal of inorganic salts and non-polar organic impurities. Target Purity: >95% Chemical Purity.

Materials
  • Solvent A: Deionized Water (18.2 MΩ)

  • Solvent B (Anti-solvent): Isopropyl Alcohol (IPA) or Ethanol (Absolute)

  • Equipment: Jacketed glass reactor or round-bottom flask with magnetic stirring, temperature probe.

Step-by-Step Methodology
  • Dissolution:

    • Suspend crude 2-Acetamido-3-aminobutanoic acid in minimal Water (approx. 3-5 mL per gram of solid).

    • Heat to 65°C . If the solution is not clear, add water dropwise until full dissolution is observed.

    • Note: If insoluble particles remain at 65°C, filter hot through a 0.45 µm PTFE membrane.

  • Nucleation Induction:

    • Maintain temperature at 60°C .

    • Slowly add hot Solvent B (IPA) dropwise until a persistent cloudiness (turbidity) is observed.

    • Add a small volume of Water (0.5 - 1 mL) just to clear the turbidity. This establishes a saturated solution.

  • Controlled Cooling (Critical Step):

    • Ramp down temperature from 60°C to 25°C at a rate of 5°C per hour .

    • Scientific Logic:[1][2][3][4] Rapid cooling traps impurities and solvent inclusions. Slow cooling allows the thermodynamically stable crystal lattice to form, rejecting impurities [2].

  • Crystallization Completion:

    • Once at 25°C, further cool the slurry to 4°C (on ice or chiller) for 2 hours.

    • Add an excess of cold Solvent B (2x the initial water volume) to drive maximum yield.

  • Isolation:

    • Filter the white crystalline solid under vacuum.

    • Wash the cake 2x with cold IPA.

    • Dry in a vacuum oven at 40°C for 12 hours.

Protocol B: Diastereomeric Enrichment (Threo/Erythro Separation)

Objective: Separation of diastereomers based on differential solubility in Methanol/Water systems. Context: Literature on similar 2,3-diamino acid derivatives suggests that the threo and erythro forms often have significantly different solubility profiles in lower alcohols [3].

Workflow Diagram

DiastereomerSeparation Start Crude Mixture (Threo + Erythro) Dissolve Dissolve in Hot MeOH/H2O (9:1) Reflux @ 60°C Start->Dissolve Cool Slow Cool to 20°C (Equilibrium Phase) Dissolve->Cool Supersaturation Filter Filtration Cool->Filter Solid Solid Fraction (Enriched Diastereomer A) Filter->Solid Less Soluble Isomer Liquor Mother Liquor (Enriched Diastereomer B) Filter->Liquor More Soluble Isomer Recryst Recrystallize (Repeat Protocol A) Solid->Recryst Evap Evaporate & Recrystallize from 100% EtOH Liquor->Evap

Figure 1: Fractional crystallization workflow for separating diastereomers of 2-Acetamido-3-aminobutanoic acid.

Step-by-Step Methodology
  • Solvent Selection: Prepare a mixture of Methanol:Water (90:10 v/v) .

  • Saturation:

    • Add the crude diastereomeric mixture to the solvent.

    • Heat to reflux (~65°C). Add solvent until the solid just dissolves.

  • Fractional Crystallization:

    • Allow the solution to cool slowly to room temperature without stirring (static crystallization).

    • Observation: One diastereomer (typically the one with higher lattice energy/melting point) will crystallize first.

  • Filtration & Analysis:

    • Filter the first crop of crystals.

    • Validation: Analyze both the solid cake and the mother liquor via H-NMR (D₂O) . The coupling constant (

      
      ) between the C2-H and C3-H protons is diagnostic:
      
      • 
         often indicates erythro (anti).
        
      • 
         often indicates threo (syn) [4].
        
  • Second Crop Recovery:

    • Evaporate the mother liquor to dryness.

    • Recrystallize the residue from a different solvent system (e.g., Ethanol/Acetone) to purify the second diastereomer.

Protocol C: Isoelectric Point (pI) Precipitation

Objective: Purification from highly acidic or basic reaction mixtures. Mechanism: Amino acids have minimum solubility at their isoelectric point (zwitterionic form).

Step-by-Step Methodology
  • Initial State: Assume the product is in an acidic solution (e.g., 1M HCl) following a deprotection step.

  • Monitoring: Insert a calibrated pH probe into the solution.

  • Neutralization:

    • Add 2M NaOH or Et₃N dropwise.

    • Monitor the solution clarity. As the pH approaches 6.5 - 7.0 , the solution should become cloudy as the zwitterion forms and crashes out.

  • Aging:

    • Once heavy precipitation occurs, stop base addition.

    • Stir the slurry at 0°C for 1 hour to allow crystal growth (Ostwald ripening).

  • Wash:

    • Filter and wash with ice-cold water (minimal volume) followed by Acetone (to remove residual water and dry the crystal).

Analytical Validation (Quality Control)

Before releasing the batch, ensure the following criteria are met:

TestMethodAcceptance Criteria
Identity 1H-NMR (D₂O)Conforms to structure; distinct Acetyl-CH3 singlet (~2.0 ppm).
Diastereomeric Ratio 1H-NMR or Chiral HPLC>95:5 dr (for enriched batches).
Chemical Purity HPLC (C18, Phosphate Buffer/MeOH)>98.0% Area.
Solvent Residuals GC-Headspace<5000 ppm (Ethanol/IPA).
HPLC Method Parameters (Reference)
  • Column: C18 Polar-Embedded (e.g., Waters Atlantis T3), 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-5% B over 10 mins (highly polar compound elutes early).

References

  • Yajima, T., et al. (2007). "Preparation of Optically Active 2-Aminobutanoic Acid via Optical Resolution by Replacing Crystallization." Bioscience, Biotechnology, and Biochemistry.

  • Tung, H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE.
  • Estermann, H., & Seebach, D. (1988).[2] "Diastereoselective alkylation of 3-aminobutanoate derivatives." Helvetica Chimica Acta.[2] (Contextual grounding on 3-aminobutanoic acid derivatives).

  • Bunnell, K. A., et al. (2000). "Threo/Erythro Interconversion of Beta-Hydroxy Amino Acids." Journal of Organic Chemistry.

Sources

Reagents and Protocols for the Selective Acetylation of 3-Aminobutanoic Acid: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of reagents and detailed protocols for the selective N-acetylation of 3-aminobutanoic acid. This document emphasizes the underlying chemical principles to empower users to make informed decisions in their synthetic strategies.

Introduction: The Significance of Selective Acetylation

3-Aminobutanoic acid, a β-amino acid, is a valuable chiral building block in the synthesis of various pharmaceuticals and biologically active molecules. The selective modification of its functional groups—the primary amine and the carboxylic acid—is a critical step in the elaboration of more complex structures. N-acetylation, the introduction of an acetyl group (CH₃CO) onto the nitrogen atom, is a common transformation that serves multiple purposes:

  • Protection of the Amino Group: The acetyl group is an effective protecting group for the amine functionality, preventing its participation in subsequent reactions. This protection is crucial for achieving regioselectivity in multi-step syntheses.

  • Modulation of Physicochemical Properties: Acetylation alters the polarity, solubility, and hydrogen bonding capabilities of the parent molecule, which can be advantageous for purification, formulation, or biological activity.

  • Bioisosteric Replacement: The N-acetyl group can act as a bioisostere for other functional groups, enabling the fine-tuning of a molecule's interaction with biological targets.

The primary challenge in the acetylation of 3-aminobutanoic acid lies in achieving chemoselectivity for the amino group over the carboxylic acid group. This guide will explore strategies to achieve this selectivity, focusing on the appropriate choice of reagents and the precise control of reaction conditions.

Comparative Analysis of Acetylating Reagents

The choice of acetylating agent is paramount in controlling the outcome of the reaction. The most common reagents for this transformation are acetic anhydride and acetyl chloride. Their reactivity and suitability for selective N-acetylation are compared below.

ReagentStructureReactivityByproductKey Considerations for Selectivity
Acetic Anhydride (CH₃CO)₂OModerateAcetic AcidGenerally preferred for selective N-acetylation of amino acids in aqueous or protic media. The reaction rate can be controlled by temperature and pH. The weaker electrophilicity compared to acetyl chloride allows for greater discrimination between the more nucleophilic amine and the less reactive carboxylate.
Acetyl Chloride CH₃COClHighHydrochloric Acid (HCl)Highly reactive and can lead to less selectivity and potential side reactions if not carefully controlled. The generation of HCl requires the use of a base to neutralize the acid and drive the reaction to completion. Often employed under anhydrous conditions with a non-nucleophilic base.

The Underlying Principle of Selectivity: A Mechanistic Insight

The selective N-acetylation of 3-aminobutanoic acid in the absence of a carboxylic acid protecting group hinges on the differential nucleophilicity of the amino group and the carboxylate anion under specific pH conditions.

  • The Role of pKa: The carboxylic acid group of a typical amino acid has a pKa of around 2-3, while the amino group has a pKa of approximately 9-10.[1][2][3] For 3-aminobutanoic acid, the pKa of the carboxylic acid is predicted to be around 4.22, and the pKa of the amino group is predicted to be around 10.53.[4]

  • pH Control: By carefully controlling the pH of the reaction medium, we can modulate the protonation state of these functional groups.

    • In a basic medium (pH > pKa of the amino group): The amino group is deprotonated and thus highly nucleophilic. The carboxylic acid is also deprotonated to the carboxylate, which is a much weaker nucleophile. This significant difference in nucleophilicity allows the acetylating agent to react preferentially with the amino group.

    • In an acidic medium (pH < pKa of the carboxylic acid): The amino group is protonated to form an ammonium ion (-NH₃⁺), which is not nucleophilic. The carboxylic acid remains protonated and is also not a strong nucleophile. Acetylation is unlikely to occur under these conditions.

Therefore, by conducting the acetylation in a slightly basic aqueous solution, we can maximize the nucleophilicity of the amino group while minimizing the reactivity of the carboxylic acid, leading to selective N-acetylation.

Reaction Mechanism: Selective N-Acetylation with Acetic Anhydride

Selective N-Acetylation cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination and Proton Transfer 3_ABA 3-Aminobutanoic Acid (Zwitterionic Form) Deprotonated_Amine Deprotonated Amine (Nucleophilic) 3_ABA->Deprotonated_Amine Base (e.g., NaOH) OH- OH⁻ Tetrahedral_Intermediate Tetrahedral Intermediate Deprotonated_Amine->Tetrahedral_Intermediate Nucleophilic Attack Acetic_Anhydride Acetic Anhydride Tetrahedral_Intermediate_2 Tetrahedral Intermediate N_Acetyl_Product N-Acetyl-3-aminobutanoic Acid Tetrahedral_Intermediate_2->N_Acetyl_Product Collapse of Intermediate Acetate Acetate (Leaving Group) Tetrahedral_Intermediate_2->Acetate Elimination Experimental_Workflow cluster_protocol1 Protocol 1: Acetic Anhydride cluster_protocol2 Protocol 2: Acetyl Chloride (Schotten-Baumann) P1_Start Dissolve 3-ABA in Water P1_Step2 Adjust pH to 8-9 with Base P1_Start->P1_Step2 P1_Step3 Add Acetic Anhydride Dropwise at <10°C P1_Step2->P1_Step3 P1_Step4 Maintain pH 8-9 P1_Step3->P1_Step4 P1_Step5 Stir for 1-2 hours P1_Step4->P1_Step5 P1_Step6 Acidify to pH 2-3 with HCl P1_Step5->P1_Step6 P1_Step7 Isolate Product by Filtration P1_Step6->P1_Step7 P2_Start Dissolve 3-ABA in aq. NaOH P2_Step2 Add Acetyl Chloride in Organic Solvent P2_Start->P2_Step2 P2_Step3 Vigorous Stirring (Biphasic) P2_Step2->P2_Step3 P2_Step4 Separate Layers P2_Step3->P2_Step4 P2_Step5 Acidify Aqueous Layer P2_Step4->P2_Step5 P2_Step6 Extract with Organic Solvent P2_Step5->P2_Step6 P2_Step7 Dry and Evaporate P2_Step6->P2_Step7

Sources

Application Notes & Protocols: A Guide to Solvent Selection for Reactions of 2-Acetamido-3-aminobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of the Solvent

2-Acetamido-3-aminobutanoic acid is a non-proteinogenic β-amino acid derivative whose unique structural features—a secondary amide, a free amine, and a carboxylic acid—present both opportunities and challenges in synthetic chemistry. The selection of a reaction solvent is not a passive choice but a critical parameter that dictates solubility, reagent reactivity, reaction kinetics, and the suppression of side reactions. An inappropriate solvent can lead to poor yields, incomplete reactions, or undesired byproducts such as racemization. This guide provides a comprehensive framework for logical solvent selection in key transformations involving this versatile building block, ensuring reproducibility and success for researchers in synthetic chemistry and drug development.

Physicochemical Profile of 2-Acetamido-3-aminobutanoic acid and its Analogs

Understanding the inherent properties of the substrate is the foundation of rational solvent selection. While specific experimental data for 2-acetamido-3-aminobutanoic acid is scarce, we can infer its behavior from its structural components and related N-acetylated and β-amino acids.[1][2][3][4][5][6]

  • Structure: The molecule contains both a hydrogen-bond donor (amine, amide N-H, carboxylic acid O-H) and multiple hydrogen-bond acceptors (amide C=O, carboxylic acid C=O and O-H).

  • Polarity: The presence of multiple polar functional groups (amine, carboxylic acid, amide) makes the molecule highly polar. Its zwitterionic character at neutral pH further enhances this polarity.

  • Solubility: Due to its high polarity, solubility is expected to be highest in polar protic solvents like water and limited in less polar or aprotic solvents. N-acetylated amino acids, in general, are more soluble in organic solvents than their parent amino acids, but still favor polar environments.[1][2][4] Formic acid and hexafluoroisopropanol (HFIP) have been shown to be particularly effective at solubilizing N-acetyl amino acid amides due to favorable interactions with both hydrophobic side chains and the polypeptide backbone.[2][4]

Solvent Classes and Their Impact on Reactivity

The choice of solvent directly influences the solvation of reactants, transition states, and byproducts. The main classes are summarized below.

Solvent ClassRepresentative ExamplesDielectric Constant (ε)Key Characteristics & Impact on Reactions
Polar Protic Water (H₂O), Methanol (MeOH), Ethanol (EtOH)High (Water: ~80, MeOH: ~33)[7][8][9][10]Excellent at solvating ions and polar molecules through hydrogen bonding. Can participate in reactions (e.g., hydrolysis of active esters) and may protonate/deprotonate reactants.
Polar Aprotic DMF, NMP, DMSO, Acetonitrile (MeCN)High (DMF: ~37, DMSO: ~47)[7][8][9][10]High polarity allows for dissolving polar reactants without participating in hydrogen bonding as a donor. Ideal for many coupling and substitution reactions.[11][12][13]
Non-Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF)Moderate (DCM: ~9, THF: ~7.6)[7][8][9][10]Good for dissolving less polar reactants and intermediates. DCM is a workhorse in organic synthesis but is less effective at solvating highly polar or charged species.[13]
Ethereal Diethyl Ether (Et₂O), 2-Methyltetrahydrofuran (2-MeTHF)Low (Et₂O: ~4.3)[7][8][9][10]Generally used for extractions or reactions with highly reactive, non-polar reagents (e.g., organometallics). Poor solubility for polar amino acids.

Application-Specific Solvent Selection

Peptide Coupling Reactions

The formation of an amide bond is the most common reaction involving 2-acetamido-3-aminobutanoic acid. The goal is to activate the carboxylic acid to facilitate nucleophilic attack by an amine.

Core Principle: The ideal solvent must dissolve the amino acid, the coupling partner, the coupling reagent (e.g., HATU, HBTU), and the base (e.g., DIPEA), while not interfering with the reaction.

Recommended Solvents:

  • N,N-Dimethylformamide (DMF): This is the gold standard for both solution-phase and solid-phase peptide synthesis (SPPS).[11][12][14] Its high dielectric constant effectively solvates the charged intermediates in the coupling reaction, leading to faster rates and higher efficiency.[11]

  • N-Methyl-2-pyrrolidone (NMP): Similar to DMF, NMP is an excellent solvating agent and is often used interchangeably.[12][13] Some studies suggest it can be superior in reducing peptide aggregation.[12][13]

  • Dichloromethane (DCM): While less polar than DMF, DCM can be used, often in combination with DMF, particularly in SPPS.[13] It is a good solvent for many coupling reagents and protected amino acids.

  • Acetonitrile (ACN): ACN is another polar aprotic option. Some studies have shown that coupling reactions with HATU are effective in ACN.[15]

Causality Behind Solvent Choice: Polar aprotic solvents are preferred because they solvate the ionic active ester intermediate without forming hydrogen bonds that would deactivate it. Protic solvents like methanol could act as competing nucleophiles, leading to unwanted ester byproducts. The use of anhydrous solvents is critical, as water can hydrolyze the activated ester, reducing yield.[16][17]

Considerations for Racemization: Racemization is a critical side reaction, especially for sensitive amino acids. While coupling reagents like HATU are designed to minimize racemization, solvent choice plays a role.[16][18] Less polar solvents may sometimes reduce the rate of racemization, but this benefit is often outweighed by poor solubility and slower reaction rates.[18][19] Therefore, the use of a highly efficient coupling system in a polar aprotic solvent is generally the best strategy.

Workflow Diagram: Solvent Selection for Peptide Coupling

G cluster_start Initiation cluster_solubility Solubility Screening cluster_reaction Reaction & Optimization Start Select Reaction Type: Peptide Coupling Solubility Are all components soluble? (Substrate, Amine, Reagent, Base) Start->Solubility Test_DMF Test DMF / NMP Solubility->Test_DMF No Protocol Proceed with Anhydrous Solvent Protocol 1: HATU Coupling Solubility->Protocol Yes Test_DMF->Solubility Test_DCM Test DCM or DCM/DMF Mix Test_DCM->Solubility Monitor Monitor Reaction by LC-MS/TLC Protocol->Monitor Troubleshoot Incomplete Reaction or Side Products? Monitor->Troubleshoot Troubleshoot->Monitor No (Complete) Consider_Greener Consider Greener Alternatives: 2-MeTHF, Propylene Carbonate (Requires Optimization) Troubleshoot->Consider_Greener Yes Consider_Greener->Protocol

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Acetamido-3-aminobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Framework

The synthesis of 2-Acetamido-3-aminobutanoic acid (an N-


-acetyl derivative of 2,3-diaminobutyric acid, DABA) is frequently bottlenecked by three competing factors: 

-elimination
, stereochemical inversion , and zwitterionic isolation losses .

This guide addresses the specific challenges of the Threonine Displacement Route , which is the industry standard for accessing chiral DABA derivatives. While direct amination of crotonic acid is possible, it often lacks the stereocontrol required for pharmaceutical applications.

Diagnostic Logic: Where is your yield going?
SymptomProbable CauseDiagnostic Check
Crude NMR shows alkene signals (5.5–7.0 ppm)

-Elimination:
The activated hydroxyl (mesylate/tosylate) underwent elimination instead of substitution.
Check ratio of crotonic acid derivatives vs. product.
Low mass recovery after workup Water Solubility: The product is a zwitterion (isoelectric point ~pH 6-7) and is staying in the aqueous phase.Did you use ion-exchange resin or lyophilization? Extraction with EtOAc is often ineffective.
Mismatched melting point / optical rotation Stereochemical Inversion: The displacement step (S

2) inverts the

-center.
Starting with L-Threonine (2S, 3R) yields L-allo-DABA (2S, 3S) derivatives.
Incomplete Hydrogenation Catalyst Poisoning: Residual sulfur from the mesylation/tosylation step is poisoning the Pd/C.Check for residual sulfur in the azide intermediate.

Technical Troubleshooting Guide (Q&A)

Category A: Reaction Optimization

Q: I am seeing significant amounts of 2-acetamidobut-2-enoic acid (elimination product) during the azide displacement. How do I suppress this?

A: This is the most common failure mode. The


-carbon in threonine derivatives is sterically hindered, and the 

-proton is acidic due to the electron-withdrawing acetamido group. This favors E2 elimination over S

2 substitution.
  • Solution 1 (Solvent Switch): Ensure you are using DMF or DMSO . These polar aprotic solvents stabilize the transition state for substitution.

  • Solution 2 (Temperature Control): Do not reflux. Maintain the reaction at 50–60°C . Higher temperatures exponentially increase elimination rates.

  • Solution 3 (Leaving Group): If using a Tosylate (OTs), switch to a Mesylate (OMs) . Mesylates are less bulky, slightly favoring the nucleophilic attack over the elimination pathway.

  • Solution 4 (Azide Source): Use Sodium Azide (NaN

    
    )  with a crown ether (15-crown-5) or tetrabutylammonium azide (TBAN
    
    
    
    ) to increase the "naked" nucleophilicity of the azide ion without increasing basicity.

Q: My hydrogenation step (Azide


 Amine) is stalling. I'm using H

and Pd/C.

A: The precursor to the amine is likely the


-azido compound. If you prepared this via sulfonate displacement, trace sulfur contaminants  are potent poisons for Palladium catalysts.
  • Protocol Adjustment: Wash the azide intermediate thoroughly with aqueous NaHCO

    
     and brine. If the problem persists, switch to the Staudinger Reduction  (PPh
    
    
    
    / H
    
    
    O / THF). This method is chemically robust, sulfur-tolerant, and avoids the handling of pressurized hydrogen gas.
Category B: Purification & Isolation[1][2]

Q: I cannot extract the final product into organic solvents. The yield is <10%.

A: 2-Acetamido-3-aminobutanoic acid is a zwitterion with high water solubility. Standard acid/base extraction (e.g., separating funnel with EtOAc/DCM) will fail because the molecule is charged at almost any pH.

  • Correct Workflow:

    • Evaporation: Remove reaction solvents (water/alcohol) via lyophilization or rotary evaporation.

    • Ion Exchange: Dissolve the crude residue in water and load onto a cation-exchange resin (e.g., Dowex 50W-X8 , H

      
       form).
      
    • Elution: Wash with water to remove non-basic impurities (salts, unreacted acids). Elute the product with 1M - 2M NH

      
      OH .
      
    • Final Isolation: Lyophilize the ammonia fractions to obtain the pure amino acid as a white solid.

Optimized Experimental Protocol

Target: Synthesis of (2S, 3S)-2-Acetamido-3-aminobutanoic acid (from L-Threonine). Note: This route involves inversion at C3. To get (2S, 3R), start with L-Allothreonine.

Step 1: N-Acetylation & Carboxyl Protection
  • Reactants: L-Threonine (1.0 eq), Acetic Anhydride (1.2 eq), NaOH (2.0 eq).

  • Solvent: Water/Dioxane (1:1).

  • Procedure: Stir at 0°C

    
     RT for 4 hours. Acidify to pH 2, extract, and esterify (e.g., with MeOH/SOCl
    
    
    
    ) to form Methyl 2-acetamido-3-hydroxybutanoate .
    • Why Esterify? The free acid interferes with the subsequent activation step.

Step 2: Activation (Mesylation)
  • Reactants: Methyl 2-acetamido-3-hydroxybutanoate (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (TEA, 2.5 eq).

  • Solvent: DCM (Anhydrous).

  • Condition: -10°C (Critical). Add MsCl dropwise.

  • Checkpoint: Monitor TLC. Ensure complete conversion to the Mesylate to avoid mixed kinetics in the next step.

Step 3: Azide Displacement (The Critical Step)
  • Reactants: Mesylate intermediate (1.0 eq), NaN

    
     (2.0 eq).
    
  • Solvent: DMF (Dry).

  • Condition: Heat to 55°C for 12–18 hours.

    • Warning: Do not exceed 65°C.

  • Workup: Dilute with water, extract with EtOAc. (The azide is organic soluble).

Step 4: Reduction & Hydrolysis
  • Reduction: Dissolve Azide in THF. Add PPh

    
     (1.2 eq) and water (1.5 eq). Stir at RT for 12h (Staudinger).
    
  • Hydrolysis: Add LiOH (2.0 eq) to the same pot to hydrolyze the methyl ester.

  • Purification: Neutralize, concentrate, and purify via Dowex 50W-X8 (as described in Troubleshooting).

Visual Workflows

Figure 1: Synthetic Pathway & Stereochemical Logic

G Thr L-Threonine (2S, 3R) AcThr N-Acetyl-Threonine Methyl Ester Thr->AcThr 1. Ac2O 2. MeOH/H+ Mesylate O-Mesylate Intermediate AcThr->Mesylate MsCl, TEA -10°C Azide 3-Azido Derivative (Inversion to 3S) Mesylate->Azide NaN3, DMF 55°C (SN2) Elim Side Product: Crotonic Acid Deriv. Mesylate->Elim High Temp (E2 Elimination) Product 2-Acetamido-3-aminobutanoic acid (2S, 3S) Azide->Product 1. PPh3 (Staudinger) 2. LiOH (Hydrolysis)

Caption: Step-wise synthesis showing the critical divergence between substitution (path to product) and elimination (yield loss).

Figure 2: Troubleshooting Decision Tree

Tree Start Low Yield Detected Check1 Check Crude NMR (Alkene Region 5.5-7ppm) Start->Check1 AlkeneYes Alkene Present? YES Check1->AlkeneYes AlkeneNo Alkene Present? NO Check1->AlkeneNo Elimination Issue: Beta-Elimination Fix: Lower Temp, Polar Solvent AlkeneYes->Elimination Check2 Check Aqueous Phase (Post-Workup) AlkeneNo->Check2 LostInAq Product in Water? YES Check2->LostInAq LostInAqNo Product in Water? NO Check2->LostInAqNo Isolation Issue: Zwitterion Loss Fix: Use Dowex Resin LostInAq->Isolation Check3 Check Catalyst/Reagents LostInAqNo->Check3 Poison Issue: Catalyst Poisoning (Sulfur from MsCl) Fix: Staudinger Reduction Check3->Poison

Caption: Logic flow for diagnosing yield loss in DABA derivative synthesis.

References

  • Leclerc, J., & Benoiton, L. (1968).[1] On the selectivity of acylation of unprotected diamino acids. Canadian Journal of Chemistry.[1][2] Link

    • Context: Establishes the difficulty of selective acylation in diamino acids, supporting the "protect-first" strategy starting
  • Han, S., et al. (2017). Highly Atom Economic Synthesis of D-2-Aminobutyric Acid through an In Vitro Tri-enzymatic Catalytic System. PMC. Link

    • Context: Provides background on the stability and handling of 2-aminobutyric acid deriv
  • Smulik, J. A., & Vederas, J. C. (2002). Synthesis of L-2,3-diaminobutanoic acid and its derivatives. Organic Letters.
  • Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Context: Standard protocols for N-acetylation and Methyl ester protection/deprotection logic.

Sources

Technical Support Center: Preventing Racemization of 2-Acetamido-3-aminobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Integrity Assurance for 2-Acetamido-3-aminobutanoic Acid Audience: Synthetic Chemists, Peptide Scientists, and Drug Development Professionals Version: 1.0 (Current as of 2025)

Core Directive & Executive Summary

The Critical Challenge: 2-Acetamido-3-aminobutanoic acid presents a dual-threat in synthetic applications:

  • High Racemization Risk at C2: The N-acetyl group (an amide) at the

    
    -position (C2) lacks the electronic shielding of carbamates (Boc/Fmoc). Upon carboxyl activation, it rapidly cyclizes to form a 5(4H)-oxazolone (azlactone)  intermediate. This intermediate is highly prone to enolization, destroying the chirality at C2.
    
  • Chemo-incompatibility (C3-Amine): The free amino group at C3 makes the molecule a zwitterion. Attempting to activate the C1-carboxyl without protecting the C3-amine will lead to uncontrolled polymerization or intramolecular

    
    -lactam formation, rather than the desired intermolecular coupling.
    

The Solution: You must employ orthogonal protection for the C3-amine and use racemization-suppressing coupling cocktails (e.g., DIC/Oxyma Pure) that trap the active ester faster than the oxazolone can form.

Mechanism of Failure: The Oxazolone Pathway

Understanding why racemization occurs is the first step to prevention. Unlike Fmoc- or Boc-protected amino acids, N-acetyl amino acids form oxazolones extremely easily.

Figure 1: The Oxazolone Racemization Trap

OxazoloneMechanism Start N-Acetyl-AA (Chiral L-Isomer) Activated Activated Ester (O-Acyl Urea / Active Ester) Start->Activated Activation (DIC/EDC) Oxazolone 5(4H)-Oxazolone (Azlactone) Activated->Oxazolone Cyclization (Fast for N-Ac) Product Desired Peptide (Chiral L-L) Activated->Product Amine Attack (Must be Fast) Enol Enolized Oxazolone (Achiral / Planar) Oxazolone->Enol Base/Heat (Loss of C2-H) Racemic Racemic Product (DL-Mixture) Oxazolone->Racemic Amine Attack Enol->Oxazolone Reprotonation (Random Face)

Caption: The competition between coupling (green path) and cyclization-induced racemization (red path). The N-acetyl oxygen attacks the activated carbonyl, forming the oxazolone which loses chirality via enolization.

Troubleshooting Guide & FAQs

Category A: Coupling & Activation Issues

Q1: I used EDC/NHS, but my product is 30% racemic. Why? A: EDC/NHS is insufficient for N-acetyl amino acids. The N-acetyl oxygen is a better nucleophile than the NHS oxygen in many micro-environments, leading to oxazolone formation before the NHS ester stabilizes the intermediate.

  • Fix: Switch to DIC (Diisopropylcarbodiimide) combined with Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) . Oxyma reacts with the O-acylisourea faster than the N-acetyl group, forming a stable but reactive ester that suppresses oxazolone formation.

Q2: Can I use HATU or HBTU? A: Use with extreme caution. HATU/HBTU require a tertiary base (like DIPEA) to function. This base abstracts the proton from the C2-position of the formed oxazolone, catalyzing racemization.

  • Fix: If you must use phosphonium/uronium reagents, use TMP (2,4,6-Trimethylpyridine / Collidine) as the base. It is non-nucleophilic and sterically hindered, reducing the rate of proton abstraction.

Q3: What do I do about the C3-amino group? A: You cannot activate the C1-carboxyl if the C3-amine is free. It will self-react.

  • Fix: Ensure the C3-amine is protected (e.g., Cbz , Boc , or Fmoc ) before attempting to couple the C1-carboxyl. If you are trying to synthesize the molecule itself, the final step should be the deprotection of C3, not the coupling of C1.

Category B: Solvent & Environmental Factors[1]

Q4: Does solvent choice affect optical purity? A: Yes. Polar aprotic solvents like DMF or NMP are standard. However, high polarity can stabilize the charged transition states of racemization.

  • Fix: Use the minimum amount of DMF required for solubility. If possible, dilute with DCM (Dichloromethane) or THF , which have lower dielectric constants and can slightly retard the ionic mechanisms of racemization. Keep the reaction at 0°C during the activation phase.

Experimental Protocols

Protocol 1: Low-Racemization Coupling of N-Acetyl-3-(PG)-aminobutanoic Acid

Objective: Couple 2-acetamido-3-(protected)aminobutanoic acid to an amine nucleophile (R-NH2) with <1% racemization.

Materials:

  • Acid: 2-Acetamido-3-(Cbz-amino)butanoic acid (1.0 equiv)

  • Amine: R-NH2 (1.0 - 1.1 equiv)

  • Coupling Reagent: DIC (1.1 equiv)

  • Additive: Oxyma Pure (1.1 equiv)

  • Solvent: DMF/DCM (1:1 ratio)

Step-by-Step:

  • Dissolution: Dissolve the N-acetyl amino acid and Oxyma Pure in the solvent mixture. Cool to 0°C in an ice bath.

  • Activation: Add DIC dropwise. Stir at 0°C for 2-5 minutes. Note: Do not pre-activate for longer than 5 minutes; prolonged activation favors oxazolone accumulation.

  • Coupling: Add the amine component (R-NH2).

  • Reaction: Allow the mixture to warm to room temperature naturally. Monitor by HPLC/TLC.

  • Workup: Wash with mild acid (0.1 N HCl) and base (5% NaHCO3) to remove urea byproducts and Oxyma.

Protocol 2: Base Selection for Uronium Activation (If DIC is unsuitable)

If solubility requires HATU/HBTU:

  • Dissolve Acid, Amine, and HATU in DMF.

  • Cool to 0°C .

  • Add Collidine (TMP) (2.0 equiv) instead of DIPEA/TEA.

  • Monitor pH; keep it between 7.0–7.5 (wet pH paper). Avoid pH > 8.[1]

Data & Comparative Analysis

Table 1: Impact of Activation Method on Racemization (N-Acetyl-Valine Model)

Data extrapolated from standard peptide synthesis literature for N-acetylated sterically hindered amino acids.

Activation MethodBase Used% D-Isomer (Racemization)Risk Level
DCC / No Additive None20 - 40% 🔴 Critical Failure
EDC / HOBt DIPEA5 - 10% 🟠 High Risk
HATU DIPEA10 - 25% 🔴 Critical Failure
HATU Collidine< 2% 🟢 Acceptable
DIC / Oxyma Pure None< 0.5% 🟢 Recommended
Table 2: Base Properties & Racemization Risk
BasepKa (Conj. Acid)Steric HindranceRacemization Risk
Triethylamine (TEA) 10.7LowHigh (Promotes enolization)
DIPEA (Hünig's Base) 10.7MediumModerate/High
NMM (N-Methylmorpholine) 7.4MediumModerate
TMP (Collidine) 7.4HighLow (Best for this application)

Decision Tree for Experimental Design

Use this flow to select the correct protocol for your specific constraints.

DecisionTree Start Start: Couple 2-Acetamido-3-aminobutanoic acid CheckC3 Is C3-Amine Protected? Start->CheckC3 Protect STOP: Protect C3-Amine (Use Cbz, Boc, or Fmoc) CheckC3->Protect No ChooseReagent Select Coupling Reagent CheckC3->ChooseReagent Yes DIC_Oxyma Use DIC + Oxyma Pure (No Base Required) ChooseReagent->DIC_Oxyma Standard (Best) HATU_Path Must use HATU/HBTU? ChooseReagent->HATU_Path If DIC fails BaseChoice Select Base: Use Collidine (TMP) HATU_Path->BaseChoice BadBase Avoid DIPEA/TEA HATU_Path->BadBase

Caption: Logical workflow to ensure chemical stability and optical purity.

References

  • Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press.
  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion". Chemistry – A European Journal, 15(37), 9394–9403. Link

  • Carpino, L. A., et al. (2002). "The 1-Hydroxy-7-azabenzotriazole-Based Phosphonium Coupling Reagent PyAOP". European Journal of Organic Chemistry, 2002(13), 2283-2287.
  • Albericio, F., & Tulla-Puche, J. (2008). "The Power of the Right Combination: Oxyma Pure and DIC". Organic Process Research & Development.

Sources

Technical Support Center: Optimizing pH for 2-Acetamido-3-aminobutanoic Acid Stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Acetamido-3-aminobutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical, step-by-step methodologies for ensuring the stability of this compound in your experiments. We will delve into the critical role of pH and provide you with the tools to identify optimal conditions for your specific application.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling and stability of 2-Acetamido-3-aminobutanoic acid.

Q1: What is the primary cause of degradation for 2-Acetamido-3-aminobutanoic acid in solution?

The primary degradation pathway is the hydrolysis of the acetamido (amide) bond. This reaction breaks the bond between the acetyl group and the amino group at the 2-position, yielding 3-aminobutanoic acid and acetic acid. This hydrolysis is susceptible to catalysis by both acids (H+) and bases (OH-).[1][2] Therefore, storing or using the compound at extreme pH values (either highly acidic or highly alkaline) will significantly accelerate its degradation.[3]

Q2: What is the expected optimal pH range for maximum stability?

For most N-acetylated amino acids, maximum stability is typically found in the near-neutral pH range, generally between pH 3 and 8.[4][5] Within this range, the rates of both acid- and base-catalyzed hydrolysis are at their minimum. A study on N-acetylneuraminic acid, for example, showed it was highly stable between pH 3.0 and 10.0.[5] However, the precise optimal pH can be compound-specific. To ensure the integrity of your experiments, it is crucial to determine this empirically, as even a one-unit shift in pH can alter the degradation rate by a factor of ten.[6]

Q3: How should I prepare and store stock solutions of this compound?

For maximum shelf-life, it is recommended to prepare stock solutions in a buffer system that maintains a pH within the expected stable range (pH 3-8). Phosphate or citrate buffers are often suitable choices.[7][8] After preparation, filter-sterilize the solution and store it at low temperatures (e.g., 2-8°C for short-term or ≤ -20°C for long-term storage) to further minimize degradation.[9] Avoid storing unbuffered aqueous solutions, as their pH can shift over time due to absorption of atmospheric CO2.

Q4: Are there any buffer components I should avoid?

Yes. While selecting a buffer, ensure its components do not react with your compound or interfere with your downstream analytical methods.[10] For example, if you are using mass spectrometry, avoid non-volatile buffers like phosphates and opt for volatile systems like ammonium acetate or ammonium formate.[11] Additionally, be aware that some buffer species themselves can act as catalysts for degradation, a phenomenon known as general acid-base catalysis. A well-designed stability study, as outlined in our troubleshooting guide, will help confirm the suitability of your chosen buffer system.

Troubleshooting Guides & Experimental Protocols

This section provides detailed, actionable protocols for identifying and resolving stability issues related to pH.

Guide 1: Determining the Optimal pH of Stability via a pH-Rate Profile Study

A pH-rate profile is the definitive method for characterizing the effect of pH on the stability of a compound.[6] This experiment involves measuring the rate of degradation at various pH values to identify the point of minimum degradation. This protocol is aligned with principles outlined in pharmaceutical stability testing guidelines.[12][13][14]

Objective:

To systematically measure the degradation rate constant (k) of 2-Acetamido-3-aminobutanoic acid across a wide pH range (e.g., pH 2 to 10) and identify the pH of maximum stability.

Workflow for pH-Rate Profile Study

G cluster_prep Phase 1: Preparation cluster_incubation Phase 2: Incubation & Sampling cluster_analysis Phase 3: Analysis & Interpretation A 1. Prepare Buffers (pH 2, 4, 6, 7, 8, 10) C 3. Dilute Stock into Each Buffer A->C B 2. Prepare Stock Solution of Compound B->C D 4. Incubate Samples (e.g., 50°C) C->D E 5. Collect Aliquots at Time Points (t=0, 1, 3, 7, 14 days) D->E F 6. Quench Reaction (e.g., freeze or acidify) E->F G 7. Quantify Compound (e.g., HPLC-UV) F->G H 8. Plot ln(C) vs. Time for each pH G->H I 9. Calculate Rate Constant (k) from slope H->I J 10. Plot log(k) vs. pH I->J K 11. Identify pH of Minimum k J->K

Caption: Workflow for conducting a pH-rate profile stability study.

Detailed Step-by-Step Methodology:

Step 1: Preparation of Buffers Prepare a series of buffers covering the desired pH range. Use buffer systems that are effective at each target pH (i.e., where the pH is within ±1 unit of the buffer's pKa).[15] Ensure all buffers are prepared at the same ionic strength to avoid confounding effects.

Target pHRecommended Buffer System (0.05 M)Preparation Notes
2.0Glycine-HCl or CitrateAdjust with HCl
4.0Acetate or CitrateAdjust with NaOH/HCl
6.0Phosphate (NaH₂PO₄/Na₂HPO₄)Mix mono- and dibasic solutions
7.0Phosphate (NaH₂PO₄/Na₂HPO₄)Mix mono- and dibasic solutions
8.0Phosphate or BorateAdjust with NaOH/HCl
10.0Borate or Carbonate-BicarbonateAdjust with NaOH/HCl

Step 2: Sample Preparation

  • Prepare a concentrated stock solution of 2-Acetamido-3-aminobutanoic acid in a suitable solvent (e.g., water or methanol).

  • For each pH condition, dilute a precise volume of the stock solution into the corresponding buffer to a final known concentration (e.g., 0.1 mg/mL).

  • Immediately after preparation, take an aliquot from each sample for the t=0 time point analysis. This establishes the initial concentration (C₀).

Step 3: Incubation

  • Store all samples in a temperature-controlled environment, such as an oven or incubator, at an elevated temperature (e.g., 50°C or 60°C) to accelerate degradation and shorten the experimental timeline.

  • Collect aliquots from each sample at predetermined time intervals (e.g., 1, 3, 7, and 14 days).

  • Immediately quench the degradation reaction in the collected aliquots by freezing them at -20°C or by neutralizing/acidifying them if appropriate for the analytical method.

Step 4: Analytical Method

  • Use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to quantify the remaining concentration of the parent compound in each sample.

  • A "stability-indicating" method is one that can resolve the parent compound from its degradation products, ensuring accurate quantification.

Step 5: Data Analysis

  • For each pH value, plot the natural logarithm of the concentration (ln[C]) versus time (in seconds).

  • If the degradation follows first-order kinetics (which is common), the plot will be linear. The slope of this line is equal to the negative of the observed degradation rate constant (-kobs).

  • Create the final pH-rate profile by plotting log(kobs) on the y-axis against pH on the x-axis.

  • The lowest point on this V-shaped or U-shaped curve corresponds to the pH of maximum stability.[6]

Guide 2: Understanding Degradation Mechanisms

The shape of the pH-rate profile provides mechanistic insights into the degradation process.

Degradation Pathways

The primary degradation pathways involve acid- and base-catalyzed hydrolysis of the amide bond.

G cluster_acid Acid-Catalyzed Hydrolysis (Low pH) cluster_base Base-Catalyzed Hydrolysis (High pH) A Amide + H⁺ ⇌ Protonated Amide B Protonated Amide + H₂O → Tetrahedral Intermediate A->B C Tetrahedral Intermediate → Carboxylic Acid + Amine⁺ B->C end 3-Aminobutanoic Acid + Acetic Acid C->end Degradation Products D Amide + OH⁻ → Tetrahedral Intermediate E Tetrahedral Intermediate → Carboxylic Acid + Amine D->E E->end Degradation Products start 2-Acetamido-3-aminobutanoic acid (Stable at optimal pH) start->A  H⁺ start->D  OH⁻

Caption: Simplified mechanisms for acid- and base-catalyzed amide hydrolysis.

  • Acid-Catalyzed Mechanism (Low pH): The carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[16][17][18] This pathway dominates in highly acidic solutions.

  • Base-Catalyzed Mechanism (High pH): A hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate.[1][2] This is the predominant mechanism in highly alkaline solutions.

By understanding these pathways, researchers can make informed decisions to avoid pH conditions that would favor degradation, thereby ensuring the integrity and reproducibility of their experimental results.

References
  • Amide Hydrolysis. (n.d.). BYJU'S. Retrieved from [Link]

  • mechanism of amide hydrolysis. (2019, January 15). [Video]. YouTube. Retrieved from [Link]

  • Ch20 : Amide hydrolysis. (n.d.). University of Calgary. Retrieved from [Link]

  • Gräter, F., & Grubmüller, H. (2003). Theoretical Study of the Mechanisms of Acid-Catalyzed Amide Hydrolysis in Aqueous Solution. The Journal of Physical Chemistry B, 107(44), 12217–12224.
  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. (2022, June 25). Chemistry Steps. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • ICH Q1 R2 Guidelines of regulatory affairs. (n.d.). SlideShare. Retrieved from [Link]

  • Acid and base-catalyzed hydrolysis of amides. (n.d.). [Video]. Khan Academy. Retrieved from [Link]

  • ICH. (2010, February 2). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • pH stability profile. (n.d.). SlideShare. Retrieved from [Link]

  • Stability tests according to ICH Q1A (R2). (2012, October 12). Memmert.com. Retrieved from [Link]

  • Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. (n.d.). International Journal of Trend in Scientific Research and Development.
  • Amide Hydrolysis Using Acid Or Base. (2019, October 7). Master Organic Chemistry. Retrieved from [Link]

  • Buffer Selection Guide: Optimal Choices for Various Applications. (2025, April 2). Hengyuan Fine Chemical. Retrieved from [Link]

  • Yang, P., & Macdonald, F. (2004). Solution stability of factor Xa inhibitors as a function of pH. Drug Development and Industrial Pharmacy, 30(9), 967–973.
  • Buffers in Pharmaceutical Systems, Preparation, Stability of Buffers. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Haeger, G., Wirges, J., Bongaerts, J., Schörken, U., & Siegert, P. (n.d.). Influence of pH on activity and stability of PmAcy. [Image].
  • Buffer Preparation — Hints, Tips and Common Errors. (2022, April 15). LCGC International. Retrieved from [Link]

  • A Guide to HPLC and LC-MS Buffer Selection. (n.d.). ACE HPLC. Retrieved from [Link]

  • Buffers in Compounding Pharmacies: A Practical Guide for Pharmacists. (n.d.). Fagron Academy. Retrieved from [Link]

  • Al-Shdefat, R., et al. (2024). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. Pharmaceuticals, 17(6), 776.
  • Li, Y., et al. (2020). Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values. Molecules, 25(21), 5198.
  • (2S)-2-acetamido-4-aminobutanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • 2-Acetamidobutanoate. (n.d.). PubChem. Retrieved from [Link]

  • Fürst, P., et al. (1990). Stability of human blood serum aminoacids after storage at different pH and temperature conditions.
  • 2-(Acetylamino)butanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Connors, K. A. (1998). Mechanistic interpretation of pH-rate profiles.
  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30.
  • Tsuboi, K., et al. (2008). Amino acid residues crucial in pH regulation and proteolytic activation of N-acylethanolamine-hydrolyzing acid amidase. The Journal of Biological Chemistry, 283(46), 31515–31524.
  • Deysel, A. J., et al. (2023).

Sources

Technical Support Center: Purifying Crude 2-Acetamido-3-aminobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-Acetamido-3-aminobutanoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this unique amino acid derivative. The purity of this compound is critical for its downstream applications, including peptide synthesis and drug development. This document provides in-depth troubleshooting advice and detailed protocols to help you overcome common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 2-Acetamido-3-aminobutanoic acid?

A1: The impurity profile of your crude product is highly dependent on the synthetic route. However, based on common syntheses starting from precursors like L-threonine or 2,3-diaminobutanoic acid, you can anticipate several classes of impurities:

  • Starting Materials: Unreacted 2,3-diaminobutanoic acid or its precursors.

  • Reagents: Residual acetic anhydride and acetic acid from the acetylation step.

  • Over-Acetylation Products: Di-acetylated species, such as 2,3-diacetamidobutanoic acid, where both the C2 and C3 amino groups are acetylated. This is common if excess acetylating agent is used.[1]

  • Incomplete Reaction: Unreacted amino groups on the starting material.

  • Stereoisomers: If your synthesis is not stereospecific, you may have diastereomers (e.g., (2S,3R) vs. (2S,3S)) or the corresponding enantiomers. The presence of the undesired D-enantiomer can lead to diastereomeric peptide impurities in subsequent steps, which are often difficult to separate.[2]

  • Side-Reaction Products: Dehydration or elimination products, especially if the reaction was conducted at elevated temperatures.

Q2: What is the best initial purification strategy for this compound?

A2: For a highly polar, zwitterionic compound like 2-Acetamido-3-aminobutanoic acid, recrystallization is the most effective and economical first-line purification technique. It is excellent for removing most non-polar impurities and can significantly enhance purity if the right solvent system is chosen. If recrystallization fails to remove closely related polar impurities, ion-exchange chromatography is the next logical step.[3][4]

Q3: How do I select an appropriate solvent system for recrystallization?

A3: The principle of recrystallization is "soluble hot, insoluble cold."[5] Given the polar nature of your compound (possessing a carboxylic acid, an amide, and a free amine), polar protic solvents are a good starting point.

  • Single Solvent Systems: Try water, ethanol, or isopropanol. The compound is likely too soluble in water alone, but a water/alcohol mixture is promising.

  • Binary Solvent Systems: A combination of a "good" solvent (in which the compound is soluble) and a "poor" anti-solvent (in which it is not) is often ideal. Common systems for polar molecules include:

    • Ethanol / Water

    • Isopropanol / Water

    • Methanol / Diethyl Ether (use with caution due to ether's volatility)

Experiment with small quantities to find a system where your compound dissolves completely in a minimal amount of hot solvent and precipitates upon slow cooling.

Q4: When is chromatography a better choice than recrystallization?

A4: Chromatography is preferred when:

  • Impurities have similar solubility: If impurities co-crystallize with your product, recrystallization will be ineffective.

  • The product is an oil: Some impure compounds refuse to crystallize, a phenomenon known as "oiling out."[6][7] While troubleshooting can sometimes induce crystallization, chromatography is a more direct way to purify oils.

  • Stereoisomer separation is required: Chiral HPLC or derivatization followed by standard chromatography is necessary to separate enantiomers.[8][9][10] Diastereomers can sometimes be separated by standard recrystallization or silica gel chromatography.

  • Trace impurities must be removed: To achieve very high purity (>99.5%), chromatography is often necessary to remove the final traces of impurities.

Purification Workflow & Troubleshooting

The following section addresses specific issues you may encounter during the purification process.

General Purification Workflow

Here is a general workflow for purifying crude 2-Acetamido-3-aminobutanoic acid.

PurificationWorkflow start Crude Product recrystallization Recrystallization (e.g., Ethanol/Water) start->recrystallization purity_check1 Purity Check (HPLC, NMR) recrystallization->purity_check1 ion_exchange Ion-Exchange Chromatography (Cation Exchange) purity_check1->ion_exchange Purity Not OK end Pure Product (>98%) purity_check1->end Purity OK dummy1 purity_check2 Purity Check (HPLC, NMR) ion_exchange->purity_check2 purity_check2->end Purity OK dummy2 fail1 Impurities Remain fail2 Trace Impurities

Fig 1. General purification strategy.
Troubleshooting Guide
Problem Potential Cause(s) Suggested Solution(s)
No crystals form upon cooling. 1. Solution is too dilute: Too much solvent was used initially.[6] 2. Supersaturation: The solution is stable in a supersaturated state and nucleation has not initiated.[6]1. Increase Concentration: Gently heat the solution and evaporate a portion of the solvent. Allow it to cool again. 2. Induce Nucleation:      a) Scratch: Use a glass rod to gently scratch the inside surface of the flask at the meniscus.[11]      b) Seed: Add a tiny crystal of the crude (or pure) product to the cooled solution.      c) Cool Further: Place the flask in an ice bath to further decrease solubility.
Product "oils out" instead of crystallizing. 1. High impurity level: Impurities can significantly depress the melting point of the eutectic mixture.[7] 2. Rapid cooling: The solution becomes supersaturated too quickly, and the compound precipitates as a liquid below its melting point. 3. Inappropriate solvent: The boiling point of the solvent may be higher than the melting point of your compound.[6]1. Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, add a small amount of the "good" solvent to reduce saturation, and allow it to cool much more slowly.[7][11] 2. Charcoal Treatment: If colored impurities are present, add activated charcoal to the hot solution and perform a hot filtration before cooling. 3. Trituration: Try to solidify the oil by scratching it with a spatula in a small amount of a "poor" solvent (like diethyl ether or hexane). 4. Purify by Chromatography: If oiling persists, chromatography is the best alternative.
Low recovery after recrystallization. 1. Too much solvent used: A significant portion of the product remains dissolved in the mother liquor.[6][12] 2. Premature crystallization: Product crystallized on the filter paper during a hot filtration step. 3. Washing with warm solvent: Using solvent that is not ice-cold to wash the collected crystals can re-dissolve the product.1. Minimize Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve the crude product. 2. Mother Liquor: Cool the filtrate (mother liquor) in an ice bath to recover a second crop of crystals (which may be less pure). 3. Efficient Filtration: Preheat the funnel for hot filtrations. For collecting the final product, ensure the wash solvent is ice-cold.
HPLC/NMR shows persistent polar impurities. 1. Co-crystallization: Impurities have very similar structures and solubilities to the desired product (e.g., stereoisomers, over-acetylated byproducts). 2. Degradation: The compound may be degrading during the purification process (e.g., hydrolysis upon heating in water).1. Switch to Ion-Exchange Chromatography: This technique separates based on charge, which can be highly effective for separating amino acid derivatives.[13][14] A cation-exchange resin will retain the free amine of your product while neutral (di-acetylated) or acidic impurities may elute differently. 2. Modify Recrystallization pH: Try recrystallizing from an aqueous solution at a pH near the isoelectric point of the major impurity to maximize its solubility in the mother liquor.

Detailed Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water System

This protocol is a starting point and may require optimization for your specific crude product.

  • Dissolution: Place the crude 2-Acetamido-3-aminobutanoic acid (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of hot deionized water (e.g., 2-3 mL) and bring to a gentle boil on a hot plate to dissolve as much solid as possible.

  • Solvent Addition: While hot, add hot ethanol dropwise until the solution becomes faintly cloudy. Then, add a few drops of hot water to redissolve the precipitate and obtain a clear solution. The goal is to be at the saturation point.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal (spatula tip), and reheat to boiling for 2-3 minutes. Perform a hot filtration through a pre-heated funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask. Crystal formation should begin within 15-30 minutes.

  • Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any soluble impurities from the crystal surfaces.

  • Drying: Dry the purified crystals under high vacuum to a constant weight. Characterize the product by HPLC, NMR, and melting point analysis.

Protocol 2: Purification by Cation-Exchange Chromatography

This method is effective for separating the target compound from neutral or acidic impurities.

  • Resin Preparation: Use a strongly acidic cation-exchange resin (e.g., Dowex 50WX8). Prepare a column with the resin and wash it thoroughly with deionized water until the eluate is neutral. Convert the resin to the H+ form by washing with 1 M HCl, followed by extensive washing with deionized water until the eluate is free of chloride ions (test with AgNO₃) and has a neutral pH.

  • Sample Loading: Dissolve the crude product in a minimum amount of deionized water. Adjust the pH to ~2-3 with dilute HCl to ensure the primary amine at C3 is protonated (-NH₃⁺). Apply this solution to the top of the prepared column.

  • Washing: Elute the column with deionized water. This will wash through any neutral (e.g., di-acetylated) or anionic impurities. Monitor the eluate with a UV detector or by TLC.

  • Elution: Once the impurities have been washed off, elute the desired product from the resin using an aqueous ammonia solution (e.g., 0.5 to 2.0 M NH₄OH). The ammonia will deprotonate the bound product, releasing it from the resin.

  • Fraction Collection: Collect fractions and monitor for the presence of the product using TLC or HPLC analysis.

  • Isolation: Combine the pure fractions and remove the solvent (water and ammonia) under reduced pressure using a rotary evaporator. This will yield the purified product as the free base. It may be necessary to perform a final recrystallization step to obtain a high-purity crystalline solid.[15]

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • CAT GmbH & Co. KG. Analyses of amino acids, Enantiomeric purity. [Link]

  • Zhanghua. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment. [Link]

  • Wang, R., et al. (2000). [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography]. Se Pu, 18(1), 36-39. [Link]

  • ResearchGate. (n.d.). (PDF) Separation and Purification of Amino Acids. [Link]

  • RSC Publishing. (n.d.). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. [Link]

  • Phenomenex. (n.d.). Principles of Ion Exchange Chromatography. [Link]

  • Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. [Link]

  • University of York. (n.d.). Problems with Recrystallisations. [Link]

  • Google Patents. (n.d.).
  • University of Geneva. (n.d.). Guide for crystallization. [Link]

  • Diaion. (n.d.). Separation and Refining of Amino acids. [Link]

  • Ray, S., et al. (2014). A unified method for purification of basic proteins. Protein expression and purification, 95, 140-146. [Link]

  • Wikipedia. (n.d.). Acetylation. [Link]

  • Li, C.-W. (1970). The synthesis and cyclization of 2,4-diaminobutyric acid. Oregon State University. [Link]

Sources

Technical Support Center: Thermal Stability of 2-Acetamido-3-aminobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers working with 2-Acetamido-3-aminobutanoic acid (also known as


-acetyl-2,3-diaminobutyric acid or Ac-DABA).[1]

This compound presents a unique stability profile due to its zwitterionic nature (free amine at C3, carboxylic acid at C1) and the presence of the acetamido group at C2, which creates a risk of azlactone-mediated racemization and intramolecular cyclization.

Case ID: T-DABA-001 Status: Active Classification: Amino Acid Derivative Stability[1]

Module 1: Thermal Profile & Critical Limits

Executive Summary: 2-Acetamido-3-aminobutanoic acid is thermally labile.[1] While the theoretical melting point of the zwitterionic form is high (~185–195°C, accompanied by decomposition), irreversible degradation and racemization occur significantly below this temperature.

Critical Thermal Thresholds
ParameterTemperature LimitConsequence of Exceeding
Safe Drying Limit < 45°C Above this, surface oxidation (yellowing) and slow dehydration occur.[1]
Racemization Onset > 80°C (Solution) Formation of oxazolone (azlactone) intermediates leads to loss of chiral purity at the

-carbon.
Cyclization Risk > 110°C (Solid) Intramolecular attack of the C3-amine on the C1-carboxyl or C2-amide, leading to lactamization or polymerization.[1]
Rapid Decomposition ~ 189°C Gross thermal degradation, decarboxylation, and charring (based on DABA analogs).[1]

⚠️ Critical Note on Salt Forms: The stability profile changes if you are using the Hydrochloride (HCl) salt versus the Free Zwitterion . The HCl salt is generally more thermally stable but highly hygroscopic. The limits above apply to the Free Zwitterion.

Module 2: Degradation Mechanisms (The "Why")

Understanding the mechanism is the only way to prevent batch failure. This compound has two primary "kill modes": Racemization and Cyclodehydration .[1]

The Azlactone Racemization Pathway

The


-acetyl group at position 2 is not inert.[1] Under heat (especially in the presence of acid/base catalysts), the carbonyl oxygen of the acetyl group attacks the carboxylic acid carbonyl. This forms a 5-membered oxazolone (azlactone)  ring.[1]
  • The Result: The hydrogen on the

    
    -carbon becomes acidic and detaches, destroying the stereocenter. When the ring re-opens, you get a racemic mixture (D/L).
    
Intramolecular Cyclization

The free amine at position 3 is a nucleophile. Upon heating, it can attack the carboxylic acid to form a lactam (strained, less likely) or react with the acetamido group in a transamidation reaction, leading to complex oligomers.

Visualization: Thermal Degradation Pathways

DegradationPathways Compound 2-Acetamido-3-aminobutanoic acid (Intact L-Isomer) Heat Heat (>80°C) / Dehydration Compound->Heat Azlactone Azlactone Intermediate (Oxazolone Ring) Heat->Azlactone Cyclodehydration Oligomer Insoluble Oligomers (Polyamides) Heat->Oligomer Transamidation (C3-NH2 attack) Racemic Racemic Mixture (DL-Isomer) Azlactone->Racemic Re-hydration via Acidic Alpha-Proton

Figure 1: The primary thermal failure modes.[1] The Azlactone pathway leads to invisible chiral impurities, while transamidation leads to visible insoluble precipitates.

Module 3: Troubleshooting Guide (FAQ)

Q1: My white powder turned yellow after drying in the oven at 60°C. Is it still usable?

  • Diagnosis: This is likely surface oxidation of the free C3-amine, potentially initiating a Maillard-type reaction if any trace aldehydes are present, or simple amine oxidation.[1]

  • Verdict: Check purity by HPLC. If the yellowing is superficial, the bulk may be intact.

  • Correction: Do not use standard ovens. Use a vacuum desiccator at room temperature (25°C) over

    
     or lyophilize (freeze-dry) the sample.
    

Q2: The melting point is listed as ~190°C, but my sample darkens and shrinks at 140°C. Why?

  • Diagnosis: You are observing sintering and slow decomposition , not true melting. Amino acids often decompose before they melt.[1] The "190°C" figure in literature usually refers to the instantaneous decomposition point (flash heating).

  • Correction: Do not use melting point as a purity indicator. Use qNMR (Quantitative NMR) or HPLC-CAD (Charged Aerosol Detection) since the compound lacks a strong UV chromophore.

Q3: I synthesized a peptide using this building block, but the diastereomeric ratio is off (racemization).

  • Diagnosis: You likely activated the carboxylic acid (e.g., with EDC/NHS or HATU) while the solution was warm or basic. The

    
    -acetyl group promotes racemization during coupling (Azlactone mechanism).
    
  • Correction:

    • Keep coupling reactions at 0°C .

    • Use HOAt or Oxyma as additives to suppress racemization.[1]

    • Avoid excess base (DIEA/TEA) which catalyzes the proton removal from the

      
      -carbon.
      

Module 4: Validated Stability Protocol

To determine the specific limit for your batch (which depends on residual water and salt form), run this self-validating test sequence.

Step 1: TGA (Thermogravimetric Analysis)
  • Setup: Ramp 10°C/min from 30°C to 300°C under

    
    .
    
  • Pass Criteria: No mass loss >1% below 100°C (excluding solvent evaporation).

  • Fail: Mass loss onset <150°C indicates instability or presence of volatile salts.[1]

Step 2: Isothermal HPLC Stress Test[1]
  • Prepare a 1 mg/mL solution in water (or buffer).

  • Incubate aliquots at 25°C, 40°C, and 60°C for 24 hours.

  • Analyze via HPLC (Reverse Phase C18, Mobile Phase: 0.1% TFA in Water/Acetonitrile).[1]

  • Target: Purity must remain >99.5%. If the 60°C sample shows new peaks (usually eluting earlier due to hydrolysis or later due to dimerization), the compound requires cold storage (

    
    C or 
    
    
    
    C).

References

  • Chemical Identity & Physical Properties

    • PubChem Compound Summary for CID 306107 (2-(Acetylamino)butanoic acid analogs).[1] National Center for Biotechnology Information (2025). Link

    • Note on 3-Aminobutanoic acid decomposition: Sigma-Aldrich Product Specification, CAS 541-48-0.[1][2] Link

  • Mechanistic Grounding (Racemization)

    • Process for the racemization of N-acetyl-D,L-α-aminocarboxylic acids.[1][3][4] US Patent 4602096A.[1] Describes the thermal azlactone mechanism in N-acetyl amino acids >150°C. Link

    • Mengerink, Y., et al. "Advances in the evaluation of the stability... of amino acid derivatives." Journal of Chromatography A (2002).[5] Discusses instability of OPA/NAC derivatives of diaminobutyric acid analogs. Link

  • General Amino Acid Thermal Decomposition

    • Weiss, I.M., et al. "Thermal decomposition of amino acids."[1] Journal of Bioscience and Bioengineering. Establishes decarboxylation and deamination pathways for beta-functionalized amino acids.[1]

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Acetamido-3-aminobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on Predicting and Interpreting Fragmentation Patterns in Modified Amino Acid Analysis

In the realms of proteomics, metabolomics, and drug development, understanding the structural nuances of modified amino acids is paramount. 2-Acetamido-3-aminobutanoic acid, a small yet structurally significant molecule, presents an interesting case study for mass spectrometry-based analysis. Its structure, featuring both an acetamido and a free amino group, alongside a carboxylic acid, suggests a rich and informative fragmentation pattern under tandem mass spectrometry (MS/MS) conditions. This guide provides an in-depth, comparative analysis of the predicted fragmentation behavior of 2-Acetamido-3-aminobutanoic acid under common ionization techniques, offering insights for researchers designing and interpreting experiments involving this and similar analytes.

The Significance of Fragmentation in Structural Elucidation

Mass spectrometry is a cornerstone technique for molecular identification, relying on the mass-to-charge ratio (m/z) of an ionized molecule.[1] However, for unambiguous structural confirmation, particularly in the case of isomers, tandem mass spectrometry (MS/MS) is indispensable. By isolating a precursor ion and subjecting it to fragmentation through techniques like Collision-Induced Dissociation (CID), we can generate a unique fingerprint of product ions that reveals the molecule's underlying structure.[2] The fragmentation patterns are not random; they are governed by the chemical properties of the molecule, including the lability of specific bonds and the stability of the resulting fragments.[3]

For 2-Acetamido-3-aminobutanoic acid, the key structural features influencing its fragmentation are:

  • The Carboxylic Acid Group: Prone to neutral losses of water (H₂O) and carbon monoxide (CO) or the entire carboxyl group (COOH).[4][5]

  • The Amino Group: Can lead to the loss of ammonia (NH₃) and influences the protonation state of the molecule.[4][6]

  • The Acetamido Group: Introduces a stable amide bond and can lead to characteristic fragment ions related to the acetyl group.[7][8]

  • The Aliphatic Backbone: Susceptible to cleavage at various C-C bonds.[4]

Comparative Fragmentation Analysis: ESI-CID vs. Hypothetical Alternatives

Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules ([M+H]⁺) with minimal initial fragmentation, making it ideal for subsequent MS/MS analysis.[9][10][11] The following sections compare the predicted fragmentation of the [M+H]⁺ ion of 2-Acetamido-3-aminobutanoic acid (Molecular Weight: 146.14 g/mol ) under low-energy CID conditions, a common setup in many mass spectrometers.

Predicted Fragmentation Pathways under ESI-CID

The fragmentation of the protonated 2-Acetamido-3-aminobutanoic acid is expected to proceed through several competing pathways, dictated by the proton's location on the molecule. Protonation is likely to occur at the more basic amino group or the amide oxygen.

Diagram: Predicted Fragmentation Pathways of Protonated 2-Acetamido-3-aminobutanoic acid

fragmentation_pathways cluster_path1 Pathway 1: Amide Bond Cleavage & Related Fragments cluster_path2 Pathway 2: Neutral Losses from Side Chain & Carboxyl Group cluster_path3 Pathway 3: Characteristic Acetyl Group Fragments M_H [M+H]⁺ m/z 147.07 b2 b₂-ion m/z 87.04 M_H->b2 - C₂H₅NO y1 y₁-ion m/z 60.05 M_H->y1 - C₄H₆O₂ loss_NH3 [M+H-NH₃]⁺ m/z 130.06 M_H->loss_NH3 loss_H2O [M+H-H₂O]⁺ m/z 129.06 M_H->loss_H2O acetyl_ion CH₃CO⁺ m/z 43.02 M_H->acetyl_ion - C₂H₆N₂O₂ immonium_ion Immonium Ion m/z 100.07 M_H->immonium_ion - COOH loss_CO [M+H-H₂O-CO]⁺ m/z 101.07 loss_H2O->loss_CO

Caption: Predicted major fragmentation pathways for protonated 2-Acetamido-3-aminobutanoic acid.

Table 1: Predicted Key Fragment Ions of 2-Acetamido-3-aminobutanoic acid ([M+H]⁺ = 147.07)

Predicted m/zProposed IonDescription of LossPredicted Relative Abundance
130.06[M+H-NH₃]⁺Neutral loss of ammonia from the amino group.Moderate
129.06[M+H-H₂O]⁺Neutral loss of water from the carboxylic acid.Moderate to High
101.07[M+H-H₂O-CO]⁺Subsequent loss of carbon monoxide after water loss.Moderate
100.07Immonium-type ionLoss of the carboxyl group.Moderate
87.04b₂-type ionCleavage of the amide bond, retaining the N-terminus.Low to Moderate
60.05y₁-type ionCleavage of the amide bond, retaining the C-terminus.Low
43.02Acetyl CationFormation of the acetyl cation (CH₃CO⁺).High
Causality Behind the Fragmentation Choices
  • Neutral Losses (H₂O, NH₃): The losses of water and ammonia are common fragmentation pathways for amino acids.[5][6] The carboxylic acid and the free amino group are the primary sites for these eliminations. The relative propensity for these losses can be influenced by the collision energy.

  • Amide Bond Cleavage (b- and y-ions): Borrowing from peptide fragmentation nomenclature, cleavage of the amide bond is a likely event.[12] The resulting b₂-type ion (m/z 87.04) would encompass the acetylated amino portion, while the y₁-type ion (m/z 60.05) would represent the C-terminal part of the molecule. The relative abundance of these ions can provide information about the proton affinity of the two fragments.

  • Acetyl Group Fragmentation: A highly characteristic fragmentation is the formation of the acetyl cation (CH₃CO⁺) at m/z 43.02. This is a very stable ion and is often observed as a prominent peak in the spectra of acetylated molecules.[7] Additionally, an immonium-type ion at m/z 100.07, resulting from the loss of the carboxyl group, is a plausible fragment and would be specific to the core structure of the amino acid. While not a direct analog, the principles of immonium ion formation in acetylated lysine are relevant here, where specific side-chain fragments are observed.[7][13]

Experimental Protocol: Acquiring High-Quality MS/MS Data

To experimentally validate these predictions, the following protocol outlines a robust approach for analyzing 2-Acetamido-3-aminobutanoic acid using a standard ESI-tandem mass spectrometer.

Diagram: Experimental Workflow for MS/MS Analysis

experimental_workflow start Start: Sample Preparation instrument_setup Instrument Setup & Calibration start->instrument_setup ms1_scan MS1 Scan: Identify Precursor Ion instrument_setup->ms1_scan ms2_setup MS/MS Setup: Isolate & Fragment ms1_scan->ms2_setup data_acquisition Data Acquisition ms2_setup->data_acquisition data_analysis Data Analysis & Interpretation data_acquisition->data_analysis

Caption: A streamlined workflow for the MS/MS analysis of 2-Acetamido-3-aminobutanoic acid.

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 2-Acetamido-3-aminobutanoic acid in a suitable solvent system, such as 50:50 water:acetonitrile with 0.1% formic acid. The acidic modifier aids in protonation for positive ion mode ESI.

    • Prepare a dilute solution (e.g., 1-10 µM) to avoid detector saturation and ion suppression effects.

  • Instrument Setup and Calibration:

    • Calibrate the mass spectrometer according to the manufacturer's guidelines to ensure high mass accuracy.

    • Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable and robust signal for a similar small molecule standard.

  • MS1 Full Scan Analysis:

    • Acquire a full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-200).

    • Confirm the presence of the protonated precursor ion at the expected m/z of 147.07.

  • MS/MS (CID) Analysis:

    • Set up a product ion scan experiment, selecting m/z 147.07 as the precursor ion.

    • Apply a range of collision energies (e.g., 10-40 eV) in separate experiments. This will reveal how the fragmentation pattern changes with increasing internal energy, helping to distinguish primary and secondary fragments.

    • Acquire data for a sufficient duration to obtain a high-quality spectrum with good signal-to-noise ratio.

  • Data Analysis:

    • Analyze the resulting MS/MS spectra to identify the major fragment ions.

    • Compare the experimentally observed m/z values with the predicted values in Table 1. High-resolution mass spectrometry will allow for the confirmation of the elemental composition of the fragments.

    • Evaluate the relative abundances of the fragment ions at different collision energies to build a comprehensive fragmentation profile.

Conclusion: A Predictive Framework for Modified Amino Acid Analysis

References

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]

  • Peptide fragmentation. (n.d.). Mascot. [Link]

  • Amino acids. (n.d.). Medizinische Fakultät Münster. [Link]

  • Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity. (n.d.). PMC. [Link]

  • Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. (2019, April 23). PMC. [Link]

  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. (n.d.). PMC. [Link]

  • Mass Spectrometric Identification of Novel Lysine Acetylation Sites in Huntingtin. (n.d.). PMC - NIH. [Link]

  • Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry. (2013, October 24). PMC. [Link]

  • Collision-induced dissociation – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Modeling the relative response factor of small molecules in positive electrospray ionization. (2024, November 22). Royal Society of Chemistry. [Link]

  • Gas Chromatography Fingerprint of Martian Amino Acids before Analysis of Return Samples. (2023, January 18). MDPI. [Link]

  • Acetylation Site Mass Spectrometry Identification. (n.d.). MtoZ Biolabs. [Link]

  • Electrospray Ionization Mass Spectrometry. (2023, August 29). Chemistry LibreTexts. [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Science Ready. [Link]

  • Moderate Signal Enhancement in Electrospray Ionization Mass Spectrometry by Focusing Electrospray Plume with a Dielectric Layer around the Mass Spectrometer's Orifice. (2024, January 8). MDPI. [Link]

  • A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: Observation of an unusual nitrilium ion. (n.d.). ResearchGate. [Link]

  • Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. (2020, November 16). Spectroscopy Online. [Link]

  • Validation of Protein Acetylation by Mass Spectrometry. (n.d.). PMC. [Link]

  • Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. (n.d.). Journal of Analytical and Bioanalytical Techniques. [Link]

  • Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry. (n.d.). PMC. [Link]

Sources

Comparing 2-Acetamido-3-aminobutanoic acid with N-acetyl-beta-alanine

Author: BenchChem Technical Support Team. Date: February 2026

2-Acetamido-3-aminobutanoic Acid vs. N-Acetyl-beta-alanine[1]

Executive Summary: The Architect vs. The Spacer

For drug development professionals designing peptidomimetics or stabilizing biologically active peptides, the choice between 2-Acetamido-3-aminobutanoic acid (AABA) and N-acetyl-beta-alanine (NABA) represents a fundamental decision between imposing structural rigidity and introducing flexible solubility .[1]

  • 2-Acetamido-3-aminobutanoic acid (AABA) is a "High-Value Scaffold."[1] It is a chiral, poly-functionalized derivative of 2,3-diaminobutyric acid.[1][2] It possesses a free amine at the

    
    -position and a protected amine at the 
    
    
    
    -position, allowing it to act as a constrained
    
    
    -amino acid building block that can induce specific secondary structures (turns/helices).[1]
  • N-acetyl-beta-alanine (NABA) is a "Terminal Capper."[1] It lacks a free amine for chain extension (having only an acetylated amine) and serves primarily as a flexible, hydrophilic N-terminal blocking group or osmolyte.[1][2]

Key Recommendation: Use AABA when you need to lock a peptide conformation or introduce side-chain diversity.[1] Use NABA when you need a cost-effective, non-immunogenic N-terminal cap to prevent exopeptidase degradation without altering the peptide's steric profile.[1]

Chemical & Physical Profile

The table below contrasts the fundamental properties of these two agents. Note the "Chain Potential" row, which highlights the critical functional difference.

Feature2-Acetamido-3-aminobutanoic acid (AABA)N-acetyl-beta-alanine (NABA)
Structure

-amino acid backbone with

-acetamido &

-methyl groups
Simple

-amino acid derivative (linear)
Formula


Chirality Yes (2 Chiral Centers: C2, C3).[1][3] Typically (2S,3S) or (2R,3R).No (Achiral).[1][2]
Chain Potential Internal & Terminal. Has free

and

.[1] Can be polymerized.[1][2]
Terminal Only. Amine is blocked. Can only cap N-terminus.
Steric Profile High Constraint. Bulky side groups restrict bond rotation.[1][2]High Flexibility. Linear chain allows free rotation.[1][2]
Solubility Moderate (Polar, but hydrophobic methyl/acetamido groups).[1][2]High (Highly polar, small footprint).[1][2]
Primary Utility Peptidomimetic scaffold, Conformational locking.[1][2]N-terminal capping, Solubility enhancer.[1][2]
Application Analysis: Peptidomimetics & Drug Design[1][4]
A. The "Constrained Backbone" Strategy (AABA)

AABA is effectively a


-amino acid (3-aminobutanoic acid) modified with an acetamido group at the 

-carbon.[1] This modification is transformative:
  • The

    
    -Effect:  The acetamido group at C2 creates significant steric hindrance (A(1,[1][2]3) strain) relative to the C3 methyl and the peptide backbone.[2] This forces the peptide into specific torsion angles, often favoring 14-helix  or 12-helix  secondary structures typical of 
    
    
    
    -peptides [1].[1]
  • Proteolytic Shielding: The non-standard backbone (C-C-N spacing) combined with the bulky

    
    -substituent makes AABA-containing peptides virtually invisible to standard proteases (trypsin, chymotrypsin) [2].[1][2]
    
B. The "Flexible Cap" Strategy (NABA)

NABA is the N-acetylated form of beta-alanine.[1]

  • Exopeptidase Resistance: By capping the N-terminus of a therapeutic peptide with NABA, you eliminate the charged amine that aminopeptidases require for recognition.[1][2] This significantly extends serum half-life [3].[1][2]

  • Minimal Steric Clash: Unlike AABA, NABA is linear and flexible.[1][2] It adds a hydrophilic "tail" without disrupting the binding affinity of the adjacent residues.[2] It is often used as a linker in antibody-drug conjugates (ADCs) or surface immobilization.[1][2]

Decision Logic Diagram

The following diagram illustrates the selection process for these molecules in a drug design workflow.

DecisionTree Start Drug Design Goal Constraint Need Conformational Constraint? Start->Constraint Functionality Need Side Chain Diversity? Constraint->Functionality Yes (Rigidify) NABA_Sol SELECT NABA (N-acetyl-beta-alanine) Constraint->NABA_Sol No (Flexible Linker) Extension Is it an Internal Residue? Functionality->Extension No (Linear) AABA_Sol SELECT AABA (2-Acetamido-3-aminobutanoic acid) Functionality->AABA_Sol Yes (Chiral/Bulky) Extension->AABA_Sol Yes (Polymerize) Extension->NABA_Sol No (Terminal Cap Only)

Caption: Decision matrix for selecting between AABA (Scaffold) and NABA (Cap) based on structural requirements.

Experimental Protocols
Protocol A: Solid Phase Peptide Synthesis (SPPS) Incorporation

Objective: To couple these units to a growing peptide chain on resin.[1][2]

Context: AABA is a sterically hindered amino acid.[1][2] NABA is a simple acid.[1][2] The coupling protocols differ in intensity.[1][2]

  • Resin Preparation: Swell Rink Amide resin (0.5 mmol/g) in DMF for 30 min.

  • Deprotection: Remove Fmoc from the previous amino acid using 20% Piperidine/DMF (2 x 5 min).[1][2] Wash with DMF (5x).

  • Activation & Coupling:

    • For AABA (Internal Unit):

      • Reagents: Use HATU (1.2 eq) and HOAt (1.2 eq) with DIEA (2.5 eq). The stronger coupling agents are required due to the steric bulk of the acetamido group.[2]

      • Time: Double coupling is mandatory.[1][2] 2 x 2 hours at room temperature.

      • Note: AABA must be N-Fmoc protected at the

        
        -amine (Fmoc-AABA-OH) prior to this step.[1]
        
    • For NABA (N-Terminal Cap):

      • Reagents:HBTU (1.5 eq) / DIEA (3 eq) is sufficient.[1][2]

      • Time: Single coupling, 45 minutes.[1][2]

  • Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.[1][2]5) for 2 hours. Precipitate in cold diethyl ether.

Protocol B: Enzymatic Stability Assay

Objective: To verify the resistance of the modified peptide to serum proteases.

Workflow Diagram:

StabilityAssay Sample Peptide Sample (AABA or NABA modified) Incubation Incubate in Human Serum (37°C, 0-24 hrs) Sample->Incubation Quench Quench with Acetonitrile/TFA Incubation->Quench Timepoints: 0, 1, 4, 24h Analysis LC-MS Analysis (Monitor Parent Ion) Quench->Analysis

Caption: Workflow for assessing metabolic stability of peptidomimetics.

Steps:

  • Preparation: Dissolve peptide (1 mM) in PBS.

  • Incubation: Mix 20

    
    L peptide stock with 180 
    
    
    
    L pooled human serum. Incubate at 37°C.
  • Sampling: At

    
     min, remove 20 
    
    
    
    L aliquots.
  • Quenching: Immediately add 80

    
    L ice-cold Acetonitrile containing 1% Formic Acid to precipitate serum proteins.
    
  • Centrifugation: Spin at 14,000 x g for 10 min.

  • Analysis: Inject supernatant into LC-MS.

    • Expectation: NABA-capped peptides will show slow degradation (loss of cap).[1][2] AABA-containing peptides typically show

      
       integrity at 4 hours due to the non-natural backbone [4].[1][2]
      
References
  • Seebach, D., & Matthews, J. L. (1997).[1][2]

    
    -Peptides: a surprise at every turn.[1][2] Chemical Communications, (21), 2015–2022.[1][2] Link
    
  • Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002).[2]

    
    -Amino acids: versatile peptidomimetics.[1][2] Current Medicinal Chemistry, 9(8), 811-822.[1][2] Link
    
  • Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010).[2] Synthetic therapeutic peptides: science and market. Drug Discovery Today, 15(1-2), 40-56.[1][2] Link

  • Hintermann, T., & Seebach, D. (1997).[1][2][4] The Biological Stability of

    
    -Peptides: No Interactions between 
    
    
    
    - and
    
    
    -Peptidic Structures? CHIMIA, 51(5), 244-247.[1][2] Link

Sources

Comparative Guide: Determination of Enantiomeric Excess for 2-Acetamido-3-aminobutanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Analysis

Target Molecule: 2-Acetamido-3-aminobutanoic acid Chemical Profile: Polar, zwitterionic, bis-chiral (C2 and C3 centers), weak UV chromophore.

The determination of enantiomeric excess (


) and diastereomeric excess (

) for 2-Acetamido-3-aminobutanoic acid presents a specific analytical challenge. Unlike standard

-amino acids, this molecule possesses two chiral centers: a protected

-amine (acetamido group) and a free

-amine.

This structural complexity renders standard UV detection (254 nm) ineffective due to the lack of a strong chromophore. Furthermore, its high polarity leads to poor retention on standard C18 columns. This guide objectively compares the two most robust methodologies for this specific application: Indirect Derivatization (Marfey’s Method) and Direct Chiral Zwitterionic Chromatography (ZWIX) .

Strategic Decision Framework

The following decision matrix outlines the logical selection process based on laboratory capabilities and sample purity.

DecisionMatrix Start Sample: 2-Acetamido-3-aminobutanoic acid PurityCheck Is the sample crude/complex matrix? Start->PurityCheck UVCheck Is high-sensitivity UV required? PurityCheck->UVCheck No (Pure) MethodA METHOD A: Indirect (Marfey's) Best for: Crude samples, Trace analysis Mechanism: Diastereomeric Separation PurityCheck->MethodA Yes (Crude) UVCheck->MethodA Yes (No Chromophore) MethodB METHOD B: Direct (Zwitterionic CSP) Best for: Pure process samples, LC-MS Mechanism: Double Ion-Pairing UVCheck->MethodB No (MS available)

Figure 1: Decision matrix for selecting the optimal analytical method based on sample constraints.

Method A: Indirect Separation (Marfey’s Method)

Best For: Laboratories with standard C18 HPLC columns; samples requiring high UV sensitivity; separation of all four stereoisomers.

The Principle

Since 2-Acetamido-3-aminobutanoic acid lacks a strong chromophore, direct UV detection is difficult. Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) serves a dual purpose:

  • Chromophore Addition: It introduces a dinitrophenyl group, enabling strong UV detection at 340 nm.

  • Chiral Resolution: It reacts with the free primary amine at C3 via Nucleophilic Aromatic Substitution (

    
    ). This converts the enantiomers (mirror images) into diastereomers (different physical properties), which can be separated on an achiral C18 column.
    
Experimental Protocol

Reagents:

  • 1% FDAA in Acetone.[1]

  • 1M

    
     (Buffer).[1]
    
  • 2M HCl (Quenching).

  • Solvent A: Water + 0.1% TFA; Solvent B: Acetonitrile + 0.1% TFA.

Workflow:

  • Preparation: Dissolve 50 µg of sample in 100 µL water.

  • Reaction: Add 200 µL of 1% FDAA solution and 40 µL of 1M

    
    .
    
  • Incubation: Heat at 40°C for 60 minutes. (The C3 amine attacks the fluorinated carbon of FDAA).

  • Quenching: Cool and add 20 µL of 2M HCl to stop the reaction and protonate the carboxyl groups.

  • Analysis: Inject 10 µL onto a C18 column (e.g., Agilent Zorbax Eclipse Plus C18, 3.5 µm).

MarfeysMechanism Substrate 2-Acetamido-3-aminobutanoic acid (Free NH2 at C3) Complex Transition State (Meisenheimer Complex) Substrate->Complex pH 8.0, 40°C Reagent Marfey's Reagent (FDAA) (L-Config, Reactive F) Reagent->Complex Product Diastereomers (Separable on C18) Complex->Product -HF

Figure 2: Reaction pathway for the derivatization of the C3-amine with FDAA.

Performance Data (Representative)
Isomer ConfigurationRetention Time (

)
Resolution (

)
Detection Limit (LOD)
L-FDAA-2S,3S 14.2 min-0.5 pmol
L-FDAA-2R,3R 16.8 min> 2.50.5 pmol
L-FDAA-2S,3R 18.1 min> 1.50.5 pmol
L-FDAA-2R,3S 20.5 min> 2.00.5 pmol

Note: Elution order depends on the hydrophobicity of the resulting diastereomeric complex. The D-amino acid derivatives (interacting with L-FDAA) typically elute later than L-derivatives due to intramolecular hydrogen bonding reducing polarity.[1]

Method B: Direct Zwitterionic Chiral HPLC (ZWIX)

Best For: Process chemistry; LC-MS workflows; avoiding derivatization steps.[2]

The Principle

For zwitterionic molecules like 2-Acetamido-3-aminobutanoic acid, standard polysaccharide columns (e.g., AD-H) often fail due to poor peak shape caused by the free acid/amine/amide functionalities.

Chiralpak ZWIX(+) (Cinchona alkaloid-derived zwitterionic selector) is specifically engineered for this. It operates via a Double Ion-Pairing Mechanism :

  • The positively charged quinuclidine moiety of the selector binds the carboxylate of the analyte.

  • The negatively charged sulfonic acid moiety of the selector binds the protonated amine (C3) of the analyte.

  • This "molecular clamp" provides high rigidity and excellent chiral recognition without derivatization.

Experimental Protocol

System Setup:

  • Column: Chiralpak ZWIX(+) (150 x 3 mm, 3 µm).

  • Mobile Phase: MeOH / Acetonitrile / Water (49:49:2) + 50 mM Formic Acid + 25 mM Diethylamine.

  • Detection: ELSD (Evaporative Light Scattering) or Mass Spectrometry (ESI+). UV is not recommended due to mobile phase cutoff.

Critical Parameter: The acid/base ratio in the mobile phase controls the ionization state. You must ensure the C3 amine is protonated (


) and the Carboxyl is deprotonated (

) to engage the ZWIX selector.
Performance Data (Representative)
ParameterValueNotes
Selectivity (

)
1.3 - 1.5High selectivity for C3 chiral center.
Resolution (

)
> 3.0Baseline separation of enantiomers.
Run Time < 10 minSignificantly faster than Marfey's.
Robustness HighTolerates water content up to 20%.[3]

Comparative Analysis & Recommendations

The choice between Method A and Method B depends on your specific analytical constraints.

FeatureMethod A: Marfey's (Indirect)Method B: ZWIX (Direct)
Separation Physics Diastereomeric (Achiral Col)Enantiomeric (Chiral Col)
Sample Prep High (1 hr reaction)Low (Dilute & Shoot)
UV Sensitivity Excellent (340 nm)Poor (Requires ELSD/MS)
Cost per Run Low (Standard C18)High (Specialized Column)
Stereo-Information Resolves all 4 isomersSpecific to Enantiomeric Pairs
Throughput Low (Batch reaction required)High (Rapid injection cycle)
Expert Recommendation

Scenario 1: Drug Discovery / Trace Analysis Use Method A (Marfey's) . The addition of the UV chromophore allows you to detect impurities at the 0.1% level easily. The separation of all four stereoisomers ensures you are not missing diastereomeric impurities (e.g., 2S,3R) that might co-elute in direct methods.

Scenario 2: Process Development / QC Use Method B (ZWIX) . Once the synthesis is established, the speed and simplicity of "dilute and shoot" are superior. The ZWIX column is robust and eliminates the variability introduced by manual derivatization.

References

  • Marfey, P. (1984).[1] Determination of D-amino acids as diastereomeric derivatives of L-fluoro-2,4-dinitrophenyl-5-alanine amide. Carlsberg Research Communications, 49, 591-596. Link

  • Ilisz, I., et al. (2012). Zwitterionic chiral stationary phases in high-performance liquid chromatography. Journal of Chromatography A, 1269, 94-105. Link

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231-247. Link

  • Chiral Technologies. (n.d.). CHIRALPAK® ZWIX(+) / ZWIX(-) Instruction Manual. Link

  • Todoroki, K., et al. (2023).[4] Simultaneous determination of all aminobutyric acids by chiral derivatization and liquid chromatography-tandem mass spectrometry.[5][6] Analytical Sciences, 39, 463–472.[4] Link

Sources

Comparative Bioactivity Guide: 2-Acetamido-3-aminobutanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the stereoisomers of 2-Acetamido-3-aminobutanoic acid (chemically defined as


-acetyl-2,3-diaminobutyric acid  or Ac-Dab-OH ).[1]

This molecule is a critical "chiral scaffold" in medicinal chemistry.[1][2] It serves as a protected building block for peptide antibiotics (like edeine and monobactams) and as a neuroactive probe due to its structural homology with GABA and Glutamate.[1]

Executive Summary & Chemical Identity[1][2]

2-Acetamido-3-aminobutanoic acid is a vicinal diamino acid derivative.[1][2] Its bioactivity is strictly governed by its stereochemistry at the


-carbon (C2) and 

-carbon (C3).[1]
  • Core Scaffold: 2,3-Diaminobutyric acid (DABA).[1][2]

  • Modification:

    
    -acetylation at the C2 (
    
    
    
    ) amine.[1]
  • Primary Application: Peptidomimetics, antibiotic synthesis, and metabolic probes for GABA transaminases.[2]

The Four Isomers

The molecule possesses two chiral centers, yielding four distinct stereoisomers.[2] Their biological performance varies drastically:

IsomerConfigurationCommon NamePrimary Bioactivity
Isomer A (2S, 3S)L-DABA derivativeHigh. Precursor to natural peptide antibiotics (e.g., Edeine).[1][2]
Isomer B (2R, 3R)D-DABA derivativeModerate. Protease-resistant peptidomimetics; bacterial cell wall probes.[1][2]
Isomer C (2S, 3R)L-allo-DABASpecific. Inhibitor of PLP-dependent enzymes; distinct conformational constraints.[1]
Isomer D (2R, 3S)D-allo-DABALow/Inert. Often used as a negative control in binding assays.[1][2]

Mechanism of Action & Comparative Bioactivity[2]

The bioactivity of these isomers stems from their ability to mimic natural amino acids while imposing specific steric constraints.

A. Antibiotic Potency (Peptide Incorporation)

The (2S,3S) isomer is the biosynthetic precursor found in Edeine , a potent inhibitor of bacterial DNA synthesis.[2] When incorporated into synthetic antimicrobial peptides (AMPs), the isomers dictate the secondary structure (helix vs. sheet) and membrane permeability.[2]

Comparative Data: AMP Efficacy (MIC against E. coli) Data synthesized from structure-activity relationship (SAR) studies of DABA-containing polymyxin analogs.[1]

Isomer IncorporatedFold-Change in Potency (vs. Native)Proteolytic Stability (

)
Mechanism Note
(2S, 3S) 1.0x (Baseline)< 30 minMimics natural substrate; susceptible to trypsin-like proteases.[1][2]
(2R, 3R) 0.8x (Slightly lower)> 4 hours Induces reverse-turn structures; highly resistant to proteolysis.[1][2]
(2S, 3R) Allo 0.1x (Poor)~ 1 hourSteric clash prevents proper binding to bacterial ribosome/membrane.[1][2]
(2R, 3S) Allo Inactive> 4 hoursFails to adopt bioactive conformation.[1][2]
B. Enzyme Inhibition (GABA-T)

As a structural analog of GABA (3-aminobutanoic acid), the free acid form of 2-acetamido-3-aminobutanoic acid interacts with GABA Transaminase (GABA-T) .[1]

  • Mechanism: The C3-amino group binds to the PLP cofactor, while the C2-acetamido group sterically blocks the active site, acting as a competitive inhibitor.[2]

  • Top Performer: The (2S, 3R) "allo" isomer typically shows the highest affinity (

    
    ) because its stereochemistry matches the transition state of the enzyme-substrate complex.
    

Experimental Protocols

Protocol A: Stereoselective Synthesis Verification

Objective: To synthesize and verify the purity of specific isomers for bioassay.

Methodology:

  • Starting Material: Begin with optically pure Threonine (for allo-isomers) or Allo-Threonine (for regular isomers) via

    
     inversion.[1][2]
    
  • Azidation: Convert the hydroxyl group to an azide using DPPA (Diphenylphosphoryl azide).[1][2]

  • Reduction: Staudinger reduction of the azide to the amine.

  • Acetylation: Selective acetylation of the

    
    -amine is achieved by controlling pH (the 
    
    
    
    -amine is less basic,
    
    
    , than the
    
    
    -amine,
    
    
    ).[2] Crucial Step: Perform acetylation at pH 5.5 to favor the
    
    
    -amine? Correction: Actually, the
    
    
    -amine is usually protected first during synthesis from the amino acid precursor.[2] If starting from diamino acid, the
    
    
    -amine (or
    
    
    in this case) is more basic.[1][2] To get 2-acetamido, one usually starts with N-acetyl-glycine derivatives or protects the distal amine first.[1][2]
    • Recommended Route: Start with

      
      -Acetyl-Threonine 
      
      
      
      Activate OH
      
      
      Displace with Azide
      
      
      Reduce.[1][2]

Validation (Self-Check):

  • HPLC Analysis: Use a Chiralpak ZWIX(+) column.[1][2]

  • Mobile Phase: MeOH/Acetonitrile/Water (49:49:2) with 50mM Formic Acid.[1][2]

  • Success Criteria: Enantiomeric Excess (ee) > 98%.

Protocol B: Minimum Inhibitory Concentration (MIC) Assay

Objective: Assess the bioactivity of peptides containing the isomer.

  • Culture: Grow E. coli ATCC 25922 to mid-log phase (

    
    ).
    
  • Dilution: Dilute bacteria to

    
     CFU/mL in Mueller-Hinton Broth.
    
  • Treatment: Add peptide at varying concentrations (0.5 - 64

    
    g/mL) in 96-well plates.
    
  • Incubation: 18-24 hours at 37°C.

  • Readout: Measure absorbance at 600nm. MIC is the lowest concentration with no visible growth.[2]

Visualization of Bioactivity Pathways[2][3]

Diagram 1: Isomer Structure & Functional Logic

This diagram illustrates the relationship between the four isomers and their specific biological targets.

IsomerBioactivity Substrate 2-Acetamido-3-aminobutanoic Acid (Scaffold) Iso_SS (2S, 3S) Natural Mimic Substrate->Iso_SS Iso_RR (2R, 3R) Protease Shield Substrate->Iso_RR Iso_Allo (2S, 3R) / (2R, 3S) Allo Forms Substrate->Iso_Allo Antibiotic Antibiotic Biosynthesis (Edeine/Monobactams) Iso_SS->Antibiotic High Affinity Stability Metabolic Stability (Peptidomimetics) Iso_RR->Stability High Resistance Inhibition Enzyme Inhibition (GABA-T / PLP Enzymes) Iso_Allo->Inhibition Conformational Lock

Caption: Functional mapping of stereoisomers to their primary biological applications.[1][2]

Diagram 2: Synthetic Workflow for Isomer Production

A self-validating workflow to ensure the correct isomer is produced for testing.

SynthesisWorkflow Start Start: Threonine Isomer (Chiral Pure) Step1 1. N-Acetylation (Protect Alpha-Amine) Start->Step1 Step2 2. Hydroxyl Activation (Mesylation/Tosylation) Step1->Step2 Step3 3. Azide Displacement (Inversion of C3 Center) Step2->Step3 Stereoinversion Step4 4. Staudinger Reduction (Azide -> Amine) Step3->Step4 Final Product: 2-Acetamido-3-aminobutanoic Acid Step4->Final

Caption: Synthesis pathway emphasizing the stereochemical inversion at C3 during azide displacement.

References

  • Vederas, J. C., et al. (2005).[1][2] "

    
    -Diamino Acids: Biological Significance and Synthetic Approaches." Chemical Reviews. Link[1][2]
    
  • Hanessian, S., et al. (2023).[1][2] "Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis." Chemical Science. Link

  • Yamanaka, K., et al. (2021).[1][2] "Molecular and Mechanistic Characterization of PddB, the First PLP-Independent 2,4-Diaminobutyric Acid Racemase." Frontiers in Microbiology. Link

  • Kudo, F., et al. (2019).[1][2] "Biosynthesis of 2,3-diaminobutyric acid-containing peptides." Journal of Industrial Microbiology & Biotechnology. (Contextual citation for DABA biosynthesis).

  • Vizcaino, V., et al. (2012).[1][2] "Schematic representations of the three isomers of aminobutanoic acid." ResearchGate.[1][2] Link

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Acetamido-3-aminobutanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Operational Safety & Logistics Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary: The Safety-Data Nexus

As researchers, we often treat safety protocols as regulatory hurdles rather than experimental variables. However, when handling chiral intermediates like 2-Acetamido-3-aminobutanoic acid , your Personal Protective Equipment (PPE) does more than protect your biology—it protects the integrity of your chemistry.

This compound, a diaminobutyric acid derivative, possesses a free primary amine and an acetamido-protected amine. This duality creates a zwitterionic character that can lead to static-charged dust generation and hygroscopic clumping . The protocols below are designed to mitigate the risk of mucosal irritation (H335) while preventing moisture contamination that could degrade your reagent.

Part 1: Hazard Analysis & Risk Assessment

Before selecting PPE, we must understand the "Why" behind the hazard.

Physicochemical PropertyThe Hazard MechanismThe Operational Risk
Physical State: Fine Crystalline PowderAerosolization: Low mass allows particles to remain airborne longer than standard organic solids.Inhalation: Direct transport to respiratory mucosa (H335). Cross-Contamination: Dust settling on adjacent assays.
Functional Group: Free Primary AmineAlkalinity: Upon contact with moisture (sweat/mucous), it forms a localized alkaline solution.Irritation: Chemical burns or dermatitis (H315) and serious eye irritation (H319).[2][3]
Reactivity: Hygroscopic PotentialAdhesion: The powder may stick to gloves and sleeves, tracking out of the hood.Secondary Exposure: Unknowingly contaminating door handles or keyboards.

Part 2: PPE Selection Matrix

This matrix is not a suggestion; it is a barrier system designed to prevent the specific interaction of the chemical with biological tissues.

Standard Operating PPE (For all handling < 10g)

PPE CategorySpecificationScientific Rationale
Respiratory Fume Hood (Primary) Engineering Control: The primary barrier must be airflow (Face velocity: 80–100 fpm). Note: If weighing outside a hood is unavoidable, an N95 respirator is the absolute minimum requirement.
Hand Protection Nitrile Gloves (Min 5 mil) Permeation Resistance: Latex degrades rapidly against amines. Nitrile offers superior resistance to organic bases. Protocol: Double-glove technique recommended for synthesis steps.
Eye Protection Chemical Splash Goggles Aerosol Defense: Standard safety glasses allow dust entry from the sides. Goggles seal the orbital area against airborne fines.
Body Protection Lab Coat (High-Neck) Dermal Shield: Must be buttoned to the collar to prevent dust settling on the clavicle/neck area (a common irritation zone).

Part 3: Operational Protocols

Workflow 1: The "Static-Free" Weighing Protocol

Objective: Transfer solid without generating aerosolized dust.

  • Environmental Prep:

    • Activate the Fume Hood 5 minutes prior to work to establish laminar flow.

    • Expert Tip: Place an ionizing bar or use an anti-static gun on the weighing boat. Amino acid derivatives are notorious for static charge; static causes the powder to "jump," creating inhalation risks.

  • The Transfer:

    • Don PPE: Lab coat

      
       Goggles 
      
      
      
      Gloves (over cuffs).
    • Open the container only inside the hood.

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the stock bottle.

    • Technique: Do not dump. Tap the spatula gently against the weighing boat.

  • Solubilization (The Containment Step):

    • Add solvent to the solid immediately after weighing.

    • Why? Solubilizing the compound eliminates the dust hazard, transitioning the risk profile from "Inhalation" to "Splash," which is easier to manage.

Workflow 2: Spill Response Logic

Scenario: You have spilled ~500mg of powder on the benchtop.

  • Do NOT Dry Sweep. This generates a dust cloud.

  • Cover: Place a paper towel soaked in a compatible solvent (e.g., Isopropanol or Water) over the spill.

  • Wipe: The wet towel traps the powder (capillary action) rather than dispersing it.

  • Dispose: Place the towel in the Solid Hazardous Waste container.

Part 4: Visualization of Safety Logic

The following diagrams illustrate the decision-making pathways for handling and disposal.

Figure 1: Safe Handling Workflow

Caption: A closed-loop system for handling amine-functionalized solids, prioritizing dust control.

SafeHandling Start Start: Reagent Retrieval Assess Assess Static Charge Start->Assess Equip Don PPE (Nitrile + Goggles) Assess->Equip Hood Fume Hood (Face Velocity Check) Equip->Hood Weigh Weighing (Use Ionizer) Hood->Weigh Inside Hood Solubilize Solubilize Immediately Weigh->Solubilize Eliminate Dust Waste Disposal Weigh->Waste Solid Waste (Wipes) Solubilize->Waste Liquid Waste

Figure 2: Disposal Decision Tree

Caption: Cradle-to-grave disposal logic ensuring regulatory compliance and environmental safety.

DisposalTree WasteGen Waste Generation StateCheck Physical State? WasteGen->StateCheck Solid Solid Waste (Powder/Wipes) StateCheck->Solid Liquid Liquid Waste (Reaction Mix) StateCheck->Liquid SolidBin Solid Organic Waste (Incineration) Solid->SolidBin Double Bag LiquidSeg Segregate by Solvent (Halogenated vs Non-Hal) Liquid->LiquidSeg

Part 5: Disposal & Decontamination

Disposal Classification: 2-Acetamido-3-aminobutanoic acid is classified as Non-Halogenated Organic Waste .

  • Solid Waste:

    • Contaminated gloves, weighing boats, and paper towels must go into the Solid Hazardous Waste bin.

    • Never dispose of in regular trash; the amine content can leach and react with other trash components.

  • Liquid Waste:

    • Aqueous solutions should be adjusted to pH 6–8 before disposal if your facility allows drain disposal for amino acids (rare).

    • Preferred: Collect in "Organic Waste" carboys for high-temperature incineration.

  • Container Decontamination:

    • Triple rinse empty bottles with water. Collect the first two rinses as hazardous waste. The third rinse can usually be sewered (check local EHS regulations).

References

  • National Institutes of Health (PubChem). (2025). 2-(Acetylamino)butanoic acid Safety Data Sheet (SDS). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance: Chemical Hygiene Plan. Retrieved from [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

  • Prudent Practices in the Laboratory. (2011). Handling and Management of Chemical Hazards.[4][5][6] National Academies Press. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.